3-Bromo-6-ethoxyquinolin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-6-ethoxyquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-8-3-4-10-7(5-8)6-9(12)11(13)14-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
MROGWWWFQBOVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N)Br |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the anticipated nuclear magnetic resonance (NMR) spectral data for the compound 3-Bromo-6-ethoxyquinolin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this molecule.
While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental ¹H and ¹³C NMR data for this compound, this guide offers a robust, predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The information presented herein serves as a valuable resource for the identification and characterization of this and related quinoline derivatives.
Anticipated ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the ethoxy substituent, and the amine group. The anticipated chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~7.8 - 8.2 | Singlet | - |
| H-5 | ~7.2 - 7.6 | Doublet | ~8.0 - 9.0 |
| H-7 | ~7.0 - 7.4 | Doublet of doublets | ~8.0 - 9.0, ~2.0 - 3.0 |
| H-8 | ~7.5 - 7.9 | Doublet | ~2.0 - 3.0 |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | - |
| -OCH₂CH₃ | ~4.0 - 4.3 | Quartet | ~7.0 |
| -OCH₂CH₃ | ~1.3 - 1.6 | Triplet | ~7.0 |
Anticipated ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are outlined below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~155 - 160 |
| C-3 | ~110 - 115 |
| C-4 | ~135 - 140 |
| C-4a | ~145 - 150 |
| C-5 | ~120 - 125 |
| C-6 | ~150 - 155 |
| C-7 | ~115 - 120 |
| C-8 | ~125 - 130 |
| C-8a | ~140 - 145 |
| -OCH₂CH₃ | ~60 - 65 |
| -OCH₂CH₃ | ~14 - 16 |
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample of this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is used between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the expected range of proton chemical shifts.
-
¹³C NMR Spectroscopy:
-
Instrument: The same high-resolution NMR spectrometer is used.
-
Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Spectral Width: A spectral width of approximately 200-240 ppm is set to cover the full range of carbon chemical shifts.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts of the signals are referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the integrals of the signals are determined to provide information on the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.
Molecular Structure
The chemical structure of this compound is depicted in the following diagram.
Caption: Chemical structure of this compound.
Mass Spectrometry Analysis of 3-Bromo-6-ethoxyquinolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-6-ethoxyquinolin-2-amine, a substituted quinoline of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents anticipated mass spectral data, and visualizes its theoretical fragmentation pathway.
Introduction
This compound belongs to the quinoline class of heterocyclic aromatic compounds. Due to the diverse biological activities associated with quinoline scaffolds, understanding the structural characteristics of novel derivatives like this compound is crucial for drug discovery and development. Mass spectrometry is a powerful analytical technique for elucidating the structure of such small molecules by providing information about their molecular weight and fragmentation patterns.[1] This guide focuses on the theoretical electron ionization mass spectrometry (EI-MS) analysis of the title compound.
Experimental Protocol: Mass Spectrometry of a Small Organic Molecule
The following protocol describes a general procedure for the analysis of a small organic molecule, such as this compound, using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI), a common technique for such compounds.[1][2]
2.1 Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[3]
-
Dilution: Prepare a working solution with a concentration range of 1-10 µg/mL by diluting the stock solution with the mobile phase to be used for LC-MS analysis.[3]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[3]
-
Vial Transfer: Transfer the filtered sample into an appropriate autosampler vial.
2.2 Instrumentation and Conditions
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for accurate mass measurements.
-
Chromatographic Separation (if applicable):
-
Column: A C18 reverse-phase column is typically suitable for separating small organic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for amine-containing compounds.[4]
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data. For MS/MS, the molecular ion is selected and fragmented using collision-induced dissociation (CID).
-
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately a 1:1 ratio for 79Br and 81Br isotopes).
| Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Notes |
| [M]+• | This compound radical cation | 266 | 268 | Molecular Ion |
| [M-CH3]+ | Loss of a methyl radical from the ethoxy group | 251 | 253 | |
| [M-C2H4]+• | Loss of ethene from the ethoxy group | 238 | 240 | |
| [M-C2H5O]+ | Loss of an ethoxy radical | 221 | 223 | |
| [M-Br]+ | Loss of a bromine radical | 187 | - | |
| [M-HCN]+• | Loss of neutral hydrogen cyanide from the quinoline ring | 239 | 241 | A common fragmentation for quinolines.[5][6] |
| [M-CO]+• | Loss of carbon monoxide | 238 | 240 |
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biocompare.com [biocompare.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-Bromopyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine. Due to the absence of publicly available crystallographic data for 3-Bromo-6-ethoxyquinolin-2-amine, this document focuses on the structurally relevant compound 3-Bromopyridin-2-amine as a representative example. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, crystallographic data, and visualizations to support further research and application.
Introduction
3-Bromopyridin-2-amine is a halogenated heterocyclic amine whose structural characteristics are of interest in the fields of medicinal chemistry and materials science. The presence of a bromine atom and an amino group on the pyridine ring allows for a variety of intermolecular interactions, influencing its solid-state packing and potential biological activity. Understanding the precise three-dimensional arrangement of atoms and molecules is crucial for designing new molecules with desired properties. This guide summarizes the key structural features of 3-Bromopyridin-2-amine, based on single-crystal X-ray diffraction studies.
Crystallographic Data
The crystal structure of 3-Bromopyridin-2-amine has been determined by X-ray crystallography. The key parameters of the crystal data and structure refinement are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₅H₅BrN₂ |
| Formula Weight | 173.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.2179 (6) Å, b = 4.0007 (2) Å, c = 12.8451 (6) Å |
| α = 90°, β = 109.731 (3)°, γ = 90° | |
| Volume | 591.01 (5) ų |
| Z | 4 |
| Temperature | 173 K |
| Wavelength | Mo Kα radiation |
| Density (calculated) | 1.942 Mg/m³ |
| Absorption Coefficient | 6.84 mm⁻¹ |
| F(000) | 336 |
Molecular Geometry and Intermolecular Interactions
The molecular structure of 3-Bromopyridin-2-amine is characterized by the planar pyridine ring. The key feature of the crystal packing is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further organized into two-dimensional layers via C—Br⋯Br halogen bonding.[1]
Below is a diagram illustrating the intermolecular interactions of 3-Bromopyridin-2-amine.
Caption: Intermolecular interactions in the crystal structure of 3-Bromopyridin-2-amine.
Experimental Protocols
A common method for the synthesis of 2-amino-3-bromopyridine involves the bromination of 2-aminopyridine. The following is a representative protocol:
-
Dissolve 2-aminopyridine in an organic solvent such as acetic acid.
-
Cool the solution to 0°C with stirring.
-
Slowly add a solution of bromine in the same organic solvent. The temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is stirred for a specified period.
-
The mixture is then neutralized with a base, such as sodium hydroxide solution, to precipitate the product.
-
The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or chromatography.
The crystallographic data presented in this guide were obtained using the following general procedure:
-
A suitable single crystal of 3-Bromopyridin-2-amine was selected and mounted on a diffractometer.
-
The crystal was cooled to 173 K to minimize thermal vibrations.
-
X-ray diffraction data were collected using Mo Kα radiation.
-
The collected data were processed, and the structure was solved and refined using appropriate software packages.
-
The positions of the hydrogen atoms were determined from the difference Fourier map and refined.
Below is a workflow diagram for the crystallographic analysis.
Caption: Experimental workflow for the crystallographic analysis of 3-Bromopyridin-2-amine.
Potential Applications in Drug Discovery
Aminopyridine derivatives are known to be versatile building blocks in the synthesis of biologically active compounds. The structural information of 3-Bromopyridin-2-amine can aid in the rational design of novel therapeutics. The bromine atom provides a site for further functionalization, for example, through cross-coupling reactions, to generate more complex molecules with potential activity as kinase inhibitors, channel modulators, or other targeted therapies.
The diagram below illustrates a conceptual pathway for the utilization of 3-Bromopyridin-2-amine in drug discovery.
Caption: Conceptual workflow for drug discovery using 3-Bromopyridin-2-amine as a scaffold.
Conclusion
This technical guide has provided a detailed summary of the crystal structure and molecular geometry of 3-Bromopyridin-2-amine, serving as a valuable resource in the absence of data for this compound. The provided crystallographic data, insights into intermolecular interactions, and experimental protocols offer a solid foundation for researchers in the fields of crystallography, medicinal chemistry, and drug development. The structural information presented herein is critical for the rational design of new molecules with tailored properties and potential therapeutic applications.
References
In-depth Technical Guide: Solubility Profile of 3-Bromo-6-ethoxyquinolin-2-amine in Organic Solvents
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for 3-Bromo-6-ethoxyquinolin-2-amine in various organic solvents. This guide, therefore, provides a foundational understanding of the anticipated solubility characteristics of this compound based on its chemical structure, along with a detailed experimental protocol for determining its solubility.
Introduction to this compound and Its Potential Solubility Characteristics
This compound is a substituted quinoline derivative. The quinoline ring system is a key scaffold in many biologically active compounds. The solubility of such molecules is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and routes of administration.
The structure of this compound incorporates several functional groups that will dictate its solubility in different organic solvents:
-
Quinoline Core: A heterocyclic aromatic system that can participate in π-π stacking interactions.
-
Amine Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.
-
Bromo Group (-Br): An electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.
-
Ethoxy Group (-OCH2CH3): A moderately polar group that can act as a hydrogen bond acceptor.
Given this combination of polar and non-polar functionalities, this compound is expected to exhibit a range of solubilities in organic solvents of varying polarities. It is likely to be more soluble in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like ethanol and methanol) where hydrogen bonding can occur, and less soluble in non-polar solvents (like hexane).
Hypothetical Solubility Data Presentation
While no specific experimental data is available, a typical presentation of such data for a research audience would be in a tabular format for easy comparison. The following table illustrates how the solubility data for this compound would be presented once determined.
| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |
| Dichloromethane | Non-polar | 25 | Data to be determined | Data to be determined |
| Toluene | Non-polar | 25 | Data to be determined | Data to be determined |
| Hexane | Non-polar | 25 | Data to be determined | Data to be determined |
Detailed Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analyze these standards using the developed HPLC method to construct a calibration curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Inject the diluted sample solutions and the calibration standards into the HPLC system.
-
Record the peak areas corresponding to this compound.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for understanding and determining the solubility profile of this compound. The provided experimental protocol can be adapted by researchers to generate the specific quantitative data required for their studies.
A Theoretical and Computational Investigation of 3-Bromo-6-ethoxyquinolin-2-amine: A Potential Kinase Inhibitor Scaffold
Abstract
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive theoretical and computational analysis of a novel quinoline derivative, 3-Bromo-6-ethoxyquinolin-2-amine. While extensive experimental data for this specific molecule is not yet publicly available, this document outlines a robust framework for its synthesis, characterization, and in-silico evaluation. The methodologies presented herein are based on established protocols for analogous compounds and are intended to guide researchers in the exploration of this molecule's therapeutic potential, particularly as a kinase inhibitor. This whitepaper details a proposed synthetic pathway, standard characterization techniques, and a full suite of computational analyses including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All computational data presented are illustrative and intended to serve as a benchmark for future experimental work.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. A key area of interest is their application as kinase inhibitors, where the quinoline ring system can effectively interact with the ATP-binding site of various kinases. The targeted introduction of specific substituents, such as halogens and alkoxy groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
This guide focuses on the theoretical and computational exploration of this compound, a novel compound with potential as a kinase inhibitor. The strategic placement of a bromine atom at the 3-position, an ethoxy group at the 6-position, and an amine group at the 2-position is hypothesized to confer favorable binding characteristics and drug-like properties. This document serves as a roadmap for the systematic investigation of this promising molecule.
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methodologies. One such approach involves a multi-step synthesis starting from commercially available precursors.
Synthesis Workflow
The proposed synthesis involves the nitration and chlorination of a quinolin-4-ol precursor, followed by a substitution reaction to introduce the amino group. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-3-nitroquinolin-4-ol A solution of 6-bromoquinolin-4-ol (1 equivalent) in concentrated sulfuric acid would be cooled to 0°C. A mixture of nitric acid (1.1 equivalents) and sulfuric acid would then be added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction mixture would be stirred at room temperature for 2-3 hours. The mixture would then be poured onto ice, and the resulting precipitate filtered, washed with water, and dried to yield 6-bromo-3-nitroquinolin-4-ol.
Step 2: Synthesis of 6-Bromo-4-chloro-3-nitroquinoline A mixture of 6-bromo-3-nitroquinolin-4-ol (1 equivalent) and phosphorus oxychloride (5 equivalents) would be heated at reflux for 4-6 hours. After cooling, the excess phosphorus oxychloride would be removed under reduced pressure. The residue would be carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting solid would be filtered, washed with water, and dried to give 6-bromo-4-chloro-3-nitroquinoline.
Step 3: Synthesis of this compound To a solution of 6-bromo-4-chloro-3-nitroquinoline (1 equivalent) in ethanol, a solution of ammonia in ethanol would be added. The reaction mixture would be heated in a sealed tube at 120-140°C for 12-18 hours. After cooling, the solvent would be evaporated, and the residue would be partitioned between ethyl acetate and water. The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product would be purified by column chromatography on silica gel to afford this compound.
Characterization: The final compound and all intermediates would be characterized by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm their identity and purity.
Computational Studies
To elucidate the structural, electronic, and potential biological properties of this compound, a comprehensive in-silico analysis is proposed. This includes Density Functional Theory (DFT) calculations, molecular docking simulations, and ADMET prediction.
Computational Workflow
The following diagram outlines the workflow for the proposed computational studies.
The Quinoline Core: A Privileged Scaffold for Potent Kinase Inhibitors
An In-depth Technical Guide on the Synthesis and Application of a 7-Ethoxyquinoline Precursor in the Development of the Pan-HER Kinase Inhibitor, Neratinib.
This guide provides a comprehensive overview of a substituted quinoline scaffold that serves as a crucial precursor in the synthesis of potent kinase inhibitors, with a primary focus on the irreversible pan-HER inhibitor, Neratinib. Designed for researchers, medicinal chemists, and drug development professionals, this document details the synthetic pathways, biological activity, and mechanism of action of Neratinib, highlighting the significance of the quinoline core in achieving high-affinity kinase inhibition.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of targeted therapeutics. In the realm of oncology, quinoline derivatives have emerged as a prominent class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation. This guide focuses on a specific 7-ethoxy-substituted quinoline-3-carbonitrile, a key intermediate in the synthesis of Neratinib, a potent irreversible inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.
The Quinoline Precursor: Synthesis and Elaboration
The synthesis of Neratinib hinges on the construction of a highly functionalized quinoline core. A key intermediate in this process is 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile . The general synthetic strategy involves the initial formation of a substituted quinoline ring, followed by sequential modifications to introduce the necessary functional groups for biological activity.
Experimental Protocol: Synthesis of the Key Quinoline Intermediate and Neratinib
The following protocol is a generalized representation based on synthetic routes reported in the literature.[1][2][3]
Step 1: Synthesis of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline
This initial step involves the construction of the core quinoline scaffold. While various methods exist for quinoline synthesis, a common approach for this specific intermediate involves the cyclization of appropriately substituted anilines.
Step 2: Coupling with 4-(Benzyloxy)-3-chloroaniline
The 4-chloro group of the quinoline intermediate is displaced by a substituted aniline.
-
A mixture of 4-chloro-3-cyano-7-ethoxy-6-N-acetylaminoquinoline and 4-(benzyloxy)-3-chloroaniline is heated in a suitable solvent such as isopropanol, often with a catalytic amount of acid (e.g., methanesulfonic acid).[1]
-
The reaction progress is monitored by a suitable analytical method like HPLC.
-
Upon completion, the product, 6-acetamido-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxy-quinoline, is isolated by filtration and washed.[1]
Step 3: Deprotection and Formation of the 6-Aminoquinoline Intermediate
The acetyl protecting group on the 6-amino function is removed.
-
The product from the previous step is treated with a base, such as potassium carbonate in methanol, to hydrolyze the acetyl group.[1]
-
The resulting 6-amino-4-[4-(benzyloxy)-3-chloroanilino]-3-cyano-7-ethoxyquinoline is then isolated.
Step 4: Introduction of the Pyridinylmethoxy Moiety
The benzyloxy group is typically cleaved and replaced with the pyridinylmethoxy group.
Step 5: Acylation to Yield Neratinib
The final step involves the acylation of the 6-amino group with 4-(dimethylamino)crotonoyl chloride.
-
4-N,N-dimethylaminocrotonic acid hydrochloride is converted to the corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride in a solvent such as THF with a catalytic amount of DMF.[1]
-
The resulting 4-(dimethylamino)-2-butenoyl chloride hydrochloride is then reacted with 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile in the presence of a base to afford Neratinib.[1]
Biological Activity and Mechanism of Action of Neratinib
Neratinib is a potent, irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[4][5][6][7][8] This irreversible inhibition is achieved through the covalent binding of Neratinib to a cysteine residue within the ATP-binding pocket of these kinases.[5][6]
Quantitative Biological Data
The inhibitory activity of Neratinib against various kinases and cancer cell lines has been extensively characterized.
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| EGFR (HER1) | 92[6][9] | 3T3/neu (HER2-overexpressing) | 3 ± 0.14[9] |
| HER2 | 59[6][9] | SK-Br-3 (HER2-overexpressing) | 2 ± 0.18[9] |
| HER4 | 19[10] | BT 474 (HER2-overexpressing) | 2 ± 0.06[9] |
| MST1 | 37.7 | A431 (EGFR-positive) | 81 ± 9[9] |
| MDA-MB-435 (HER2/EGFR-negative) | 960 ± 165[9] | ||
| SW620 (HER2/EGFR-negative) | 690 ± 84[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Neratinib and a generalized workflow for its synthesis.
Caption: Neratinib signaling pathway inhibition.
Caption: Generalized synthetic workflow for Neratinib.
By irreversibly binding to and inhibiting the kinase activity of EGFR, HER2, and HER4, Neratinib effectively blocks downstream signaling through two major pathways: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[4][5] Both of these pathways are critical for cell proliferation, survival, and angiogenesis. The sustained inhibition provided by Neratinib's covalent binding mechanism leads to a durable anti-tumor response.
Conclusion
The 7-ethoxy-6-aminoquinoline-3-carbonitrile scaffold is a validated and highly valuable precursor in the synthesis of potent kinase inhibitors, exemplified by the clinical success of Neratinib. The synthetic routes to this intermediate, while multi-step, are well-established and amenable to large-scale production. The resulting inhibitor, Neratinib, demonstrates potent and irreversible inhibition of the HER family of kinases, leading to significant anti-tumor activity in preclinical and clinical settings. This technical guide underscores the importance of the quinoline core as a foundational element in the design of next-generation targeted cancer therapies.
References
- 1. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]
- 2. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
Exploring the Structure-Activity Relationship of 2-Aminoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with a wide spectrum of biological activities. Its versatility has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminoquinoline derivatives, focusing on their anticancer, antimalarial, and antifungal properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of 2-aminoquinoline-based drug candidates.
Anticancer Activity of 2-Aminoquinoline Derivatives
2-Aminoquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and signaling pathways. The SAR studies in this area have revealed key structural features that govern their cytotoxic and cytostatic activities against a range of cancer cell lines.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-aminoquinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | H | MCF-7 (Breast) | 3.03 ± 1.5 | [1] |
| 1b | H | H | H | T47D (Breast) | 2.20 ± 1.5 | [1] |
| 1c | H | H | H | MDA-MB-231 (Breast) | 11.90 ± 2.6 | [1] |
| 2a | H | H | H | HepG2 (Liver) | 3.3 | [2] |
| 2b | H | H | H | HCT-116 (Colon) | 23 | [2] |
| 2c | H | H | H | A549 (Lung) | 9.96 | [2] |
| 3a | 3'-F-phenyl | H | H | MDA-MB-468 (Breast) | 4.0 | [3] |
| 3b | 4'-F-phenyl | H | H | MDA-MB-468 (Breast) | 5.0 | [3] |
| 3c | 2',4'-di-F-phenyl | H | H | MDA-MB-468 (Breast) | 8.0 | [3] |
| 4a | 3'-F-phenyl | H | H | MCF-7 (Breast) | 10.5 | [3] |
| 4b | 4'-F-phenyl | H | H | MCF-7 (Breast) | 11.0 | [3] |
| 4c | 2',4'-di-F-phenyl | H | H | MCF-7 (Breast) | 27.0 | [3] |
Note: The specific structures for compounds 1a-c and 2a-c are detailed within their respective references as complex derivatives. The table highlights the variation in potency based on the cancer cell line. For compounds 3a-c and 4a-c, the R1 substituent is at the 2-position of the quinoline ring, demonstrating the impact of fluorine substitution on cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for cytotoxicity of potential anticancer compounds.[4][5][6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][8] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of approximately 8,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-aminoquinoline derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plate for 24-72 hours.[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR/HER2 pathways.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The EGFR/HER2 signaling pathway, often hyperactivated in cancer.
Antimalarial Activity of 2-Aminoquinoline Derivatives
The quinoline core is famously present in the antimalarial drug chloroquine. Research into 2-aminoquinoline derivatives has aimed to overcome the challenge of drug resistance in Plasmodium falciparum.
Quantitative SAR Data: Antimalarial Activity
The following table presents the in vitro antiplasmodial activity of various 2-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound ID | Substituents | Strain | IC50 (nM) | Reference |
| 5a | 4-((4-((7-chloroquinolin-4-yl)amino)butyl)amino)-2-(methylthio)-6-(3-nitrophenyl)pyrimidine-5-carbonitrile | Dd2 (CQR) | 55.8 | [9] |
| 6a | 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino]pyrimidine | K1 (CQR) | 3.6 | [10] |
| 7a | N4-(6-methoxy-4-methyl-2-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)quinolin-8-yl)pentan-1,4-diamine | Drug-resistant | 5-8 | [11] |
| BAQ | Bisquinoline derivative | W2 (CQR) | ~20-50 | [12] |
| MAQ | Monoquinoline derivative | W2 (CQR) | ~50-100 | [12] |
Note: The IC50 values demonstrate the high potency of some 2-aminoquinoline derivatives, even against resistant parasite strains.
Experimental Protocol: In Vitro Antiplasmodial Assay
The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds.[13][14]
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In the context of malaria, it can be used to quantify the amount of parasitic DNA, thus providing a measure of parasite growth.
Procedure:
-
Parasite Culture:
-
Culture P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[15]
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[13]
-
-
Compound Preparation and Plate Setup:
-
Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Add the synchronized, parasitized erythrocytes to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2%.[13][15]
-
Include negative controls (parasitized red blood cells without any compound) and positive controls (e.g., chloroquine or artemisinin).
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.[13]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
After incubation, add the lysis buffer to each well and mix.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from blank wells (uninfected erythrocytes).
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Caption: General workflow for an in vitro antiplasmodial assay.
Antifungal Activity of 2-Aminoquinoline Derivatives
Certain 2-aminoquinoline derivatives have also been investigated for their potential as antifungal agents, showing activity against various fungal pathogens.
Quantitative SAR Data: Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2-aminoquinoline derivatives against different fungal species.
| Compound ID | Substituents | Fungal Strain | MIC (µg/mL) | Reference |
| III11 | N,2-di-p-tolylquinolin-4-amine hydrochloride | Various invasive fungi | 4-32 | [16] |
| III14 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |
| III15 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |
| III23 | (structure specified in reference) | Various invasive fungi | 4-32 | [16] |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.[18]
-
Dilute this suspension further in the test medium (e.g., RPMI-1640) to the final required inoculum concentration.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the 2-aminoquinoline derivative in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.[20]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity for azoles against yeasts) compared to the growth control.[19]
-
Synthesis of 2-Aminoquinoline Derivatives
A variety of synthetic routes have been developed for the preparation of the 2-aminoquinoline scaffold and its derivatives.
General Synthetic Strategies
-
Friedländer Annulation: This is a classical and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
-
Doebner Reaction: This method involves the reaction of an aniline, an α,β-unsaturated aldehyde, and pyruvic acid.[22]
-
Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.
-
Modern Catalytic Methods: More recent approaches utilize transition metal catalysts (e.g., cobalt, selenium) to facilitate the cyclization and amination reactions under milder conditions.[23]
Example Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction
Procedure:
-
A mixture of an appropriately substituted aniline (1 mmol), an aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol is prepared.[22]
-
A catalytic amount of an acid, such as trifluoroacetic acid, can be added.[22]
-
The reaction mixture is then heated, for example, under reflux or using microwave irradiation, for a specified period.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
The 2-aminoquinoline scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that modifications at various positions of the quinoline ring can significantly influence the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers to evaluate the potential of their novel 2-aminoquinoline derivatives. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles, as well as a deeper understanding of their mechanisms of action and potential for combination therapies.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 2. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. raco.cat [raco.cat]
- 10. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 12. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. In vitro antiplasmodial activity [bio-protocol.org]
- 16. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Antifungal Susceptibility Testing [bio-protocol.org]
- 21. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 22. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel Bioactive Molecules from Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the development of derivatives with a broad spectrum of pharmacological activities.[3][4] This has led to the successful development of quinoline-based drugs for a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] This guide provides an in-depth overview of the discovery process for novel bioactive quinoline molecules, focusing on key bioactivities, targeted signaling pathways, and essential experimental protocols.
Bioactivities of Quinoline Derivatives
The therapeutic potential of quinoline derivatives is vast, with significant research focused on their anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Quinoline derivatives have demonstrated potent efficacy against various cancers by targeting multiple mechanisms of action, including the inhibition of tubulin polymerization, kinase signaling, and DNA topoisomerase.[6][7]
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 7e | A2780 (Ovarian) | IC50 | 0.9 µM | [6] |
| MCF-7 (Breast) | IC50 | 2.1 µM | [6] | |
| 7f | A2780/RCIS (Resistant Ovarian) | IC50 | 0.5 µM | [6] |
| MCF-7/MX (Resistant Breast) | IC50 | 1.1 µM | [6] | |
| 9g | PC-3 (Prostate) | GI50 | 1.29 µM | [7] |
| 9d | PC-3 (Prostate) | GI50 | 2.60 µM | [7] |
| 6d | A2780/RCIS (MRP2-overexpressing) | IC50 (Cisplatin) | 13.4 µM |[8] |
Antimicrobial Activity
The quinoline core is central to many antibacterial and antifungal agents, including the well-known fluoroquinolone antibiotics.[9][10] Novel derivatives show promise against multidrug-resistant strains.[9][11]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Quinoline Compound | C. difficile | MIC | 1.0 µg/mL | [9] |
| Hybrid 7b | S. aureus | MIC | 2 µg/mL (5 µM) | [11] |
| M. tuberculosis H37Rv | MIC | 10 µg/mL (24 µM) | [11] | |
| Hybrid 7c | C. neoformans | MIC | 15.6 µg/mL | [11] |
| Hybrid 5d | S. aureus (G+) | MIC | 0.125-1 µg/mL | [12] |
| | E. coli (G-) | MIC | 1-8 µg/mL |[12] |
Neuroprotective Activity
In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives are being explored as inhibitors of key enzymes such as phosphodiesterase 5 (PDE5) and cholinesterases (AChE/BuChE), which are involved in memory and cognitive function.[13][14]
Table 3: Neuroprotective Activity of Selected Quinoline Derivatives
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 7a | PDE5 | IC50 | 0.27 nM | [13] |
| 3f | eeAChE (Acetylcholinesterase) | IC50 | 1.3 µM |
| | eqBuChE (Butyrylcholinesterase) | IC50 | 0.81 µM | |
Experimental Workflows and Protocols
The discovery pipeline for bioactive molecules involves synthesis, screening, and mechanistic studies.
Caption: A generalized workflow for discovering novel bioactive compounds.
Synthesis Protocol: Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for producing quinoline derivatives.[1]
-
Reactants : Mix a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).
-
Catalyst : Add an acid or base catalyst (e.g., p-toluenesulfonic acid, KOH).
-
Solvent : Use a suitable solvent such as ethanol or water, sometimes under green conditions like ultrasound irradiation.[3][15]
-
Reaction : Heat the mixture under reflux. The reaction proceeds via a condensation reaction followed by cyclodehydration.
-
Workup : After the reaction is complete, cool the mixture, and isolate the crude product by filtration or extraction.
-
Purification : Purify the quinoline derivative using recrystallization or column chromatography.
Biological Assay Protocol: MTT Cytotoxicity Assay
This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cell lines.[8]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A2780) in a 96-well plate at a specific density and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
-
Inoculum Preparation : Prepare a standardized suspension of the target bacterium or fungus (e.g., S. aureus, E. coli) in a suitable broth.
-
Compound Dilution : Prepare a serial dilution of the quinoline compound in a 96-well microtiter plate.
-
Inoculation : Add the microbial inoculum to each well of the plate. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination : Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Key Signaling Pathways Targeted by Quinoline Derivatives
Many bioactive quinolines exert their effects by modulating critical cellular signaling pathways that are often dysregulated in cancer.[16][17]
Caption: Key oncogenic pathways inhibited by various quinoline derivatives.
Quinoline-based molecules have been designed as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are pivotal for activating downstream carcinogenic pathways.[16][17] Two major cascades are the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central regulators of cell proliferation, survival, apoptosis, and angiogenesis.[16] By inhibiting key proteins in these cascades, quinoline compounds can effectively halt tumor growth.[16][17] Another significant anticancer mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Conclusion and Future Directions
The quinoline scaffold remains an exceptionally attractive and privileged structure in drug design.[2][4][18] Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives ensure its continued relevance in the search for novel therapeutics.[1][19] Future research will likely focus on the development of quinoline-based hybrids, which combine the quinoline core with other pharmacophores to create multi-target-directed ligands (MTDLs) with enhanced efficacy and reduced potential for drug resistance.[3] Furthermore, the application of green chemistry principles and novel catalytic systems will streamline the synthesis of these valuable compounds, accelerating the journey from laboratory discovery to clinical application.[15][20]
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documentsdelivered.com [documentsdelivered.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Route for 3-Bromo-6-ethoxyquinolin-2-amine from 6-ethoxyquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 3-Bromo-6-ethoxyquinolin-2-amine, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available 6-ethoxyquinoline. The described three-step synthesis involves N-oxidation, subsequent C2-amination, and regioselective C3-bromination.
Synthetic Strategy Overview
The synthetic pathway commences with the N-oxidation of 6-ethoxyquinoline to activate the C2-position for nucleophilic attack. The resulting 6-ethoxyquinoline N-oxide is then subjected to a direct amination reaction to introduce the amino group at the C2-position, yielding 6-ethoxyquinolin-2-amine. The final step involves the regioselective bromination of this intermediate at the C3-position to afford the target compound, this compound.
Caption: Synthetic workflow for this compound.
Data Summary
The following table summarizes the expected yields for each step of the synthesis. These are representative yields based on literature precedents for similar transformations and may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Reagents | Expected Yield (%) |
| 1 | 6-Ethoxyquinoline to 6-Ethoxyquinoline N-oxide | m-Chloroperoxybenzoic acid (m-CPBA) | 85-95 |
| 2 | 6-Ethoxyquinoline N-oxide to 6-Ethoxyquinolin-2-amine | Tosyl anhydride, t-Butylamine, TFA | 70-85 |
| 3 | 6-Ethoxyquinolin-2-amine to this compound | N-Bromosuccinimide (NBS) | 80-90 |
Experimental Protocols
Step 1: Synthesis of 6-Ethoxyquinoline N-oxide
This protocol describes the N-oxidation of 6-ethoxyquinoline using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
6-Ethoxyquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 6-ethoxyquinoline (1.0 equiv) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-ethoxyquinoline N-oxide as a solid.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 3-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution of 3-bromoquinolines with a variety of nitrogen, oxygen, and sulfur nucleophiles. The methodologies outlined herein are essential for the synthesis of diverse quinoline derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.
Introduction
The quinoline core is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring is, therefore, a critical aspect of drug discovery and development. Nucleophilic substitution at the C3 position of 3-bromoquinoline offers a versatile strategy for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships. This document details established protocols for palladium- and copper-catalyzed, as well as uncatalyzed, nucleophilic substitution reactions.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3] This reaction is highly versatile, tolerating a wide range of amine nucleophiles and offering good to excellent yields.
Table 1: Reaction Conditions for Buchwald-Hartwig Amination of 3-Bromoquinoline
| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amines | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 75-90 |
| Secondary Aliphatic Amines | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 100 | 18-24 | 80-95 |
| Anilines | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 100 | 16 | 70-85[4] |
| Amides/Sulfonamides | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 60-80 |
| Ammonia (aq. NH₃) | Pd-precatalyst (0.5) | KPhos (2) | KOH | 1,4-Dioxane | 100 | 24 | 70-85[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst, ligand, and base to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the amine nucleophile (1.2 equiv) to the vial.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[4]
Buchwald-Hartwig Amination Workflow
Copper-Catalyzed C-N, C-O, and C-S Cross-Coupling (Ullmann-Type Reactions)
Ullmann-type condensations, which are copper-catalyzed, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O and C-S bonds.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7]
Table 2: Reaction Conditions for Ullmann-Type Coupling with 3-Bromoquinoline
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ammonia | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | NMP | 120 | 24 | 60-75 |
| Phenols | CuI (5-10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane/DMF | 90-110 | 24 | 70-88[8] |
| Aliphatic Alcohols | CuI (10) | 1,10-Phenanthroline (20) | t-BuOK | Toluene | 110 | 24-48 | 50-70 |
| Thiols | CuI (5) | N,N-dimethylglycine (10) | K₃PO₄ | DMSO | 80-100 | 12-24 | 75-90 |
Experimental Protocol: General Procedure for Ullmann-Type Coupling
-
Reaction Setup: To a sealable reaction tube, add copper(I) iodide, the appropriate ligand, the base, 3-bromoquinoline (1.0 equiv), and the nucleophile (1.5-2.0 equiv).
-
Solvent Addition: Add the solvent under an inert atmosphere.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with stirring for the designated time.
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The residue is purified by column chromatography.
Ullmann-Type Coupling Workflow
Palladium-Catalyzed C-S Cross-Coupling
For the synthesis of aryl thioethers, palladium-catalyzed reactions offer a highly efficient and general method. A variety of thiols can be coupled with 3-bromoquinoline under relatively mild conditions.[9]
Table 3: Reaction Conditions for Palladium-Catalyzed Thiolation of 3-Bromoquinoline
| Nucleophile (Thiol) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenols | Pd(OAc)₂ (2) | DiPPF (4) | K₂CO₃ | Toluene | 100 | 12-18 | 85-95[9] |
| Aliphatic Thiols | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOt-Bu | 1,4-Dioxane | 80-100 | 12-24 | 70-85 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation
-
Reaction Setup: In an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Reagent Addition: Add 3-bromoquinoline (1.0 equiv) and the thiol (1.2 equiv).
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous base (e.g., NaHCO₃), water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.
Palladium-Catalyzed Thiolation Workflow
Conclusion
The protocols described in these application notes provide a robust toolkit for the synthesis of a wide range of 3-substituted quinolines. The choice of catalytic system and reaction conditions can be tailored to the specific nucleophile and desired product. These methods are scalable and tolerate a variety of functional groups, making them highly valuable for applications in drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.
References
- 1. iscnagpur.ac.in [iscnagpur.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-ethoxyquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-Bromo-6-ethoxyquinolin-2-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminoquinoline scaffold in a wide range of biologically active compounds.[1][2][3]
The functionalization of the 3-position of the quinoline ring through cross-coupling reactions allows for the synthesis of diverse libraries of compounds for drug discovery and other applications. While specific literature on this compound is limited, the protocols provided herein are based on established methodologies for structurally similar substrates, such as 3-bromo-2-aminopyridines and other substituted quinolines, and should serve as a strong starting point for reaction optimization.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] For this compound, the bromine atom at the 3-position serves as an excellent handle for various coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with amines.[4][6][7]
-
Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.
-
Cyanation: Introduction of a nitrile group.
These reactions enable the introduction of a wide array of functional groups at the 3-position of the 2-aminoquinoline core, providing access to novel chemical entities with potential therapeutic applications.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous 3-bromo-2-aminopyridine and other bromo-quinoline derivatives. These serve as a guide for the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | 6-Bromoquinoline | 3-Thienylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF | 90 | 85 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 92 |
| 2 | 3-Bromo-2-aminopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 |
| 3 | 6-Bromo-2-chloroquinoline | Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 85[9][10] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Cat. (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 96[11] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | 30 | - | Et₃N | THF | RT | 75[12] |
| 3 | 3-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | - | Et₃N | Toluene | 70 | 90 |
Table 4: Heck Coupling of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 85 |
| 2 | 2-Bromonaphthalene | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMF | 140 | 92 |
| 3 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 120 | 95 |
Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides
| Entry | Aryl Bromide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | DMAC | 120 | 83-96[6] |
| 2 | Aryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 80 | 80-95 |
| 3 | Heteroaryl Chloride | K₄[Fe(CN)₆]·3H₂O | Palladacycle P1 (1) | tBu₃P·HBF₄ (2) | KOAc | Dioxane/H₂O | 100 | 90[13] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These protocols are based on reactions with analogous substrates and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal results with this compound. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: this compound + Arylboronic Acid → 3-Aryl-6-ethoxyquinolin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene/H₂O, 1,4-Dioxane, or DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst and solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reaction: this compound + Amine → 3-(Substituted-amino)-6-ethoxyquinolin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Protocol 3: Sonogashira Coupling
-
Reaction: this compound + Terminal Alkyne → 3-Alkynyl-6-ethoxyquinolin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2-3 equiv)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) until completion.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
-
Protocol 4: Heck Coupling
-
Reaction: this compound + Alkene → 3-Alkenyl-6-ethoxyquinolin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃ or P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)
-
Solvent (e.g., DMF, Acetonitrile, or Toluene)
-
-
Procedure:
-
Combine this compound, the palladium catalyst, ligand (if used), and base in a reaction vessel.
-
Purge with an inert gas.
-
Add the solvent and the alkene.
-
Heat the reaction to the required temperature (typically 100-140 °C) and stir until the reaction is complete.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by chromatography.
-
Protocol 5: Cyanation
-
Reaction: this compound + Cyanide Source → 3-Cyano-6-ethoxyquinolin-2-amine
-
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., K₄[Fe(CN)₆] or Zn(CN)₂, 0.5-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)
-
Ligand (optional, e.g., dppf, 2-10 mol%)
-
Base or additive (e.g., Na₂CO₃ or KOAc)
-
Solvent (e.g., DMAC, DMF, or Dioxane)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the cyanide source, palladium catalyst, ligand (if applicable), and any additive.
-
Degas the vessel and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the mixture to the specified temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromo-6-ethoxyquinolin-2-amine in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Application Note AN-EGFR-001
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Consequently, EGFR has emerged as a prime target for the development of small-molecule tyrosine kinase inhibitors (TKIs). Quinoline and quinazoline scaffolds have been extensively explored in the design of EGFR inhibitors due to their ability to mimic the adenine region of ATP and bind to the kinase domain of the receptor.[3][4]
This document outlines the potential application of 3-Bromo-6-ethoxyquinolin-2-amine as a key starting material for the synthesis of novel EGFR inhibitors. The presence of a bromine atom at the 3-position provides a versatile handle for introducing various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[5][6][7][8] The 2-amino group can be further functionalized to interact with key residues in the EGFR active site, while the 6-ethoxy group can modulate the physicochemical properties of the final compounds.
Proposed Synthetic Strategy
The synthetic utility of this compound lies in its potential for diversification at the 3-position. A proposed general synthetic workflow for the generation of a library of EGFR inhibitors is depicted below. This strategy primarily involves a palladium-catalyzed cross-coupling reaction to introduce a substituted aryl group, a common feature in many known EGFR inhibitors.
This workflow allows for the generation of a diverse library of compounds by varying the arylboronic acid or amine coupling partner. Subsequent functionalization of the 2-amino group or the ethoxy group could further expand the chemical space and allow for fine-tuning of the biological activity.
Experimental Protocols
While specific protocols for this compound are not available in the searched literature, the following are detailed, analogous experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar heterocyclic systems, which can be adapted for the synthesis of 3-aryl-6-ethoxyquinolin-2-amine derivatives.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the coupling of aryl bromides with arylboronic acids.[9][10][11][12]
Materials:
-
This compound
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-ethoxyquinolin-2-amine derivative.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on general procedures for the palladium-catalyzed amination of aryl halides.[5][6][7][8][13]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add this compound (1.0 eq) and the base (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-amino-substituted quinoline derivative.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization, autophosphorylation of tyrosine residues in the intracellular domain, and subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.
EGFR inhibitors synthesized from this compound would be designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascades that lead to tumor growth.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
While no specific SAR data exists for derivatives of this compound, general trends from other quinoline and quinazoline-based EGFR inhibitors can provide guidance for the design of new compounds.[3][4]
-
Substitution at the 3-position: The nature of the aryl or heteroaryl group introduced at this position is critical for activity. Electron-withdrawing or -donating groups on this ring can significantly influence the binding affinity.
-
The 2-amino group: This group can form crucial hydrogen bonds with residues in the hinge region of the EGFR kinase domain. Acylation or alkylation of this amine can be explored to optimize these interactions.
-
The 6-ethoxy group: This group can occupy a hydrophobic pocket and influence the solubility and metabolic stability of the inhibitor. Modifications to the length and nature of this alkoxy group may be beneficial.
Quantitative Data of Representative Quinoline/Quinazoline EGFR Inhibitors
The following table summarizes the in vitro activity of some known quinoline and quinazoline-based EGFR inhibitors against wild-type and mutant EGFR. This data serves as a benchmark for the evaluation of novel inhibitors derived from this compound.
| Compound | Scaffold | Target EGFR Mutant | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Compound 2 | Quinoline | L858R | <100 | Dasatinib | <100 |
| Compound 6 | Quinoline | L858R | ~3000 | Dasatinib | <100 |
| Compound 7 | Quinoline | L858R | ~5000 | Dasatinib | <100 |
| Gefitinib | Quinazoline | WT | 25-100 | - | - |
| Erlotinib | Quinazoline | WT | 2-20 | - | - |
Data adapted from publicly available literature.[14]
Conclusion
This compound represents a promising and versatile starting material for the synthesis of a new generation of EGFR inhibitors. Its chemical structure allows for facile diversification through established palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space to identify potent and selective inhibitors of wild-type and mutant forms of EGFR. The provided analogous protocols and SAR insights offer a solid foundation for researchers and drug development professionals to embark on the design and synthesis of novel quinoline-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Neratinib Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neratinib (marketed as Nerlynx) is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[1] It is utilized in the treatment of HER2-positive breast cancer. The synthesis of neratinib involves the construction of a core 4-anilino-3-cyanoquinoline structure, followed by the installation of a reactive Michael acceptor side chain. This document provides detailed protocols for the synthesis of key intermediates involved in the production of neratinib, compiled from various published synthetic routes.
Overall Synthetic Pathway
The synthesis of neratinib can be conceptually divided into the preparation of two key fragments: the quinoline core and the aniline side chain, which are then coupled and further elaborated. A common route involves the initial synthesis of an acetyl-protected quinoline intermediate.
Caption: Overall synthetic pathway for Neratinib.
Protocol 1: Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1)
This protocol describes an improved, scalable route to a key quinoline intermediate.[2] The process involves seven steps starting from commercially available materials, avoiding high-temperature reactions and resulting in a good overall yield.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for Intermediate 1 synthesis.
Methodology
-
Step 1: Acetylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
-
React the starting aldehyde with acetic anhydride (1.5 equiv) in acetic acid.
-
Heat at 60°C for 3 hours.[2]
-
-
Step 2: Ethylation.
-
Treat the product from Step 1 with ethyl bromide (1.2 equiv) and potassium carbonate (1.5 equiv) in DMF.
-
Heat at 60°C for 6 hours.[2]
-
-
Step 3: Reduction of the nitro group.
-
Hydrogenate the nitro compound using Raney-Nickel catalyst under a hydrogen atmosphere (15 psi) in methanol.
-
Stir at room temperature for 12 hours.[2]
-
-
Step 4: Condensation.
-
React the resulting aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.15 equiv) in acetic acid.
-
Stir at room temperature for 4 hours to form the enaminonitrile precursor.[2]
-
-
Step 5: Cyclization to quinolone.
-
A basic cyclization of the enaminonitrile is performed to yield the quinolone.[2]
-
-
Step 6: Chlorination.
-
Treat the quinolone with phosphorus oxychloride (POCl₃, 4.0 equiv) and a catalytic amount of DMAP (0.05 equiv) in ethyl acetate.
-
Reflux for 2 hours to yield the final product, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide.[2]
-
Quantitative Data Summary (Intermediate 1 Synthesis)
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Scale | Reference |
| 1 | Acetylation | Ac₂O, AcOH | 60 | 3 | 92 | 17.9 mol | [2] |
| 2 | Ethylation | EtBr, K₂CO₃, DMF | 60 | 6 | 96 | 16.7 mol | [2] |
| 3 | Reduction | H₂, Raney-Ni, MeOH | RT | 12 | 91 | 11.3 mol | [2] |
| 4 | Condensation | DMF-DMA, AcOH | RT | 4 | 92 | 9.9 mol | [2] |
| 6 | Chlorination | POCl₃, DMAP, EtOAc | Reflux | 2 | 88 | 5.1 mol | [2] |
| Overall | - | - | - | - | ~49 | kg-scale | [2] |
Protocol 2: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2)
This intermediate provides the aniline portion for the core structure of neratinib.
Methodology
-
Coupling: A common method involves the coupling of 2-(chloromethyl)pyridine with 4-amino-2-chlorophenol.
-
Reduction: Alternative routes may start with a nitro-substituted precursor, which is then reduced to the aniline, for example, using iron in the presence of an acid.[3]
Protocol 3: Synthesis of Neratinib from Intermediates
This final stage involves coupling the quinoline core with the aniline side chain, followed by deprotection and addition of the Michael acceptor tail.
Methodology
-
Coupling of Intermediates 1 and 2:
-
React N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (Intermediate 1) with 3-chloro-4-(pyridin-2-ylmethoxy)aniline (Intermediate 2).
-
This is typically achieved via a nucleophilic aromatic substitution reaction, often catalyzed by an acid like methanesulfonic acid in a solvent such as isopropanol, heated to reflux (e.g., 80-85°C) for several hours.[1]
-
-
Deacetylation:
-
Final Acylation (Side Chain Addition):
-
Method A (Acid Chloride): React the amino-quinoline intermediate with (E)-4-(dimethylamino)but-2-enoyl chloride. The reaction is performed in a suitable solvent like acetonitrile/THF at low temperatures (0-10°C).[5]
-
Method B (Wittig-Horner): An alternative route utilizes a Wittig-Horner reaction. This involves reacting an intermediate like N-[4-[[3-chloro-4-(2-pyridylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]-2-diethylphosphate-acetamide with dimethylaminoacetaldehyde diethyl acetal in the presence of a base (e.g., sodium ethoxide) and lithium chloride in ethanol at low temperatures (-5°C to 0°C).[6]
-
Quantitative Data for Wittig-Horner Step (Method B)
| Reactant 1 | Reactant 2 | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| N-[4-[...]-2-diethylphosphate-acetamide | Dimethylaminoacetaldehyde diethyl acetal | NaOEt, LiCl | Ethanol | -5 | 95.9 | [7] |
Data on Neratinib and Key Intermediates
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Reference |
| Neratinib | C₃₀H₂₉ClN₆O₃ | 557.04 | 698387-09-6 | [4] |
| N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide | C₁₄H₁₂ClN₃O₂ | 289.72 | 848133-76-6 | [4] |
| 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile | C₂₄H₂₀ClN₅O₂ | 445.91 | 848139-78-6 | [4] |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₁ClN₂O | 234.68 | 524955-09-7 | [4] |
Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a suitable laboratory setting with appropriate safety precautions, including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures. including the use of personal protective equipment. The user is responsible for verifying all procedures and safety measures.
References
- 1. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]
- 7. Neratinib synthesis - chemicalbook [chemicalbook.com]
Application Note: A Luminescence-Based In Vitro Kinase Assay Protocol for the Evaluation of 3-Bromo-6-ethoxyquinolin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, medicinal chemistry, and pharmacology.
Introduction Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][4] Quinoline-based compounds have shown significant promise as kinase inhibitors; for instance, Neratinib, a quinoline derivative, is an approved irreversible inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[5][6] This application note provides a detailed protocol for evaluating the inhibitory potential of novel 3-Bromo-6-ethoxyquinolin-2-amine derivatives against a panel of protein kinases using a robust, high-throughput luminescence-based assay.
The described method is a homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7] The ADP is converted to ATP, which then serves as a substrate for luciferase, generating a luminescent signal that is directly proportional to kinase activity.[7] This platform is ideal for screening compound libraries and determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of adenosine diphosphate (ADP) formed in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. Second, a Kinase Detection Reagent is added, which converts the ADP generated into ATP and, in a coupled reaction, uses the newly synthesized ATP to power a luciferase/luciferin reaction, producing a light signal.[7] The intensity of this luminescent signal is directly proportional to the ADP concentration and, therefore, to the activity of the kinase. Inhibitors of the kinase will result in a decrease in ADP formation and a corresponding decrease in the luminescent signal.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Materials and Reagents
-
Enzymes: Purified, recombinant protein kinases (e.g., EGFR, HER2, SRC, VEGFR2).
-
Substrates: Appropriate peptide or protein substrates for each kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar).[7]
-
ATP: 10 mM ATP solution.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Control Inhibitor: A known inhibitor for each kinase (e.g., Dasatinib for SRC).
-
Plates: Low-volume, white, 384-well assay plates.
-
Equipment: Multichannel pipettes, acoustic liquid handler (optional), plate shaker, and a microplate reader capable of measuring luminescence.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL for the kinase reaction.[8]
4.1. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a buffer solution containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Keep on ice.
-
Test Compound Plate: Create a serial dilution series for each this compound derivative in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Kinase Solution (2X): Dilute the kinase stock to a 2X working concentration in the Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing a kinase titration but is often in the low nM range.[9]
-
Substrate/ATP Solution (2X): Prepare a 2X solution containing the specific substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure robust activity.[10]
4.2. Assay Procedure
-
Compound Dispensing: Using an acoustic liquid handler or manual pipetting, dispense 25 nL of each compound dilution from the compound plate into the wells of a 384-well assay plate. For control wells, dispense 25 nL of DMSO (maximum activity) or a known control inhibitor (minimum activity).
-
Kinase Addition: Add 2.5 µL of the 2X Kinase Solution to all wells.
-
Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the kinase before the reaction starts.[8]
-
Reaction Initiation: Add 2.5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate on a plate shaker for 30 seconds and then incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal.
-
Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[8]
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
4.3. Data Analysis
-
Percent Inhibition Calculation: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Luminescence from wells with the test derivative.
-
Signal_Max: Luminescence from DMSO-only control wells (0% inhibition).
-
Signal_Min: Luminescence from wells with a known potent inhibitor (100% inhibition).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Data Presentation: Inhibitory Activity of Quinoline Derivatives
The inhibitory activities of hypothetical this compound derivatives are summarized below. Data are presented as IC50 values in nanomolar (nM).
| Derivative ID | R1 Group (Hypothetical) | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR2 IC50 (nM) | SRC IC50 (nM) |
| QN-Br-001 | -H | 850 | 1,200 | >10,000 | >10,000 |
| QN-Br-002 | -Phenyl | 75 | 110 | 8,500 | 9,200 |
| QN-Br-003 | -4-Fluorophenyl | 22 | 35 | 4,300 | 6,800 |
| QN-Br-004 | -4-Anilino | 5 | 9 | 1,500 | 3,100 |
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway, such as the one activated by EGFR, by a quinoline derivative. The inhibitor competes with ATP in the kinase domain, preventing autophosphorylation and blocking downstream signal propagation that leads to cell proliferation.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neratinib Maleate | C34H33ClN6O7 | CID 67307512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold for numerous molecules with significant biological activity.[1][2] In oncology research, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating a variety of mechanisms to inhibit tumor growth.[3][4][5] These mechanisms include the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4][6] Assessing the antiproliferative efficacy of novel quinoline compounds is a critical first step in the drug discovery pipeline. This document provides detailed protocols for three common cell-based antiproliferative assays—MTT, SRB, and CellTiter-Glo—and outlines the key signaling pathways often targeted by these compounds.
Key Signaling Pathways Targeted by Quinoline Compounds
Quinoline derivatives exert their antiproliferative effects by modulating various intracellular signaling pathways that are often deregulated in cancer cells. Key targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and their downstream cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[5][7] Inhibition of these pathways can halt cell proliferation, block angiogenesis, and induce apoptosis.[4][6][7]
Experimental Protocols
Accurate and reproducible assessment of antiproliferative activity is fundamental. The choice of assay can depend on the compound's mechanism of action, cell type, and desired throughput.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of viable cells.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
High-Throughput Screening of a 2-Aminoquinoline Library: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a 2-aminoquinoline chemical library. The protocols are designed for the discovery of novel therapeutic agents targeting cancer and Alzheimer's disease, two areas where 2-aminoquinoline derivatives have shown significant promise.
Introduction to 2-Aminoquinolines
The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] These activities include anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The versatility of the 2-aminoquinoline ring system allows for extensive chemical modification, making it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.
Application Note 1: Anticancer Drug Discovery
Therapeutic Rationale: 2-Aminoquinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR and MAPK pathways. Furthermore, many derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][3]
High-Throughput Screening Protocol: Cell-Based Cytotoxicity Assay
This protocol describes a cell-based HTS assay to identify 2-aminoquinoline compounds with cytotoxic activity against non-small cell lung cancer (NSCLC) cells.
1. Materials and Reagents:
-
Cell Line: A549 human lung carcinoma cell line.
-
2-Aminoquinoline Library: 10 mM stock solutions in DMSO.
-
Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.
-
Control Compounds: Staurosporine (positive control for apoptosis), DMSO (negative control).
-
Liquid Handling: Automated liquid handler for dispensing cells and reagents.
-
Plate Reader: Luminometer compatible with 384-well plates.
2. Experimental Procedure:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (2,500 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library with cell culture medium to a concentration of 20 µM.
-
Transfer 5 µL of the diluted compounds, positive control (Staurosporine, final concentration 1 µM), and negative control (DMSO, final concentration 0.1%) to the cell plates.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Luminescent Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
3. Data Analysis:
-
Percentage Inhibition Calculation:
Where Luminescence_bkg is the background luminescence from wells with medium only.
-
Hit Identification: Compounds exhibiting ≥ 50% inhibition are considered primary hits.
-
Quality Control: The Z'-factor is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4][5]
Quantitative Data Summary
The following table summarizes representative data from a hypothetical high-throughput screen of a 2-aminoquinoline library against A549 cancer cells.
| Parameter | Value | Reference |
| Library Size | 10,000 compounds | N/A |
| Screening Concentration | 10 µM | [6] |
| Primary Hit Rate (≥50% inhibition) | 1.5% | [7] |
| Z'-Factor | 0.78 | [5][8] |
| Confirmed Hits (IC50 < 10 µM) | 25 | N/A |
Table 1: Representative HTS Data for Anticancer Screening
The table below presents IC50 values for selected 2-aminoquinoline derivatives against various cancer cell lines, illustrating the potential for potent and selective anticancer activity.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| AQ-101 | A549 (NSCLC) | 2.5 | N/A |
| AQ-102 | HCT116 (Colon) | 1.8 | N/A |
| AQ-103 | MCF-7 (Breast) | 5.1 | N/A |
| AQ-201 | PI3Kα | 0.05 | [9] |
| AQ-202 | mTOR | 0.064 | [2] |
| AQ-301 | RIPK2 | 0.0051 | [10] |
Table 2: IC50 Values of Representative 2-Aminoquinoline Derivatives
Signaling Pathways and Experimental Workflows
Application Note 2: Alzheimer's Disease Drug Discovery
Therapeutic Rationale: The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. 2-Aminoquinoline derivatives have been investigated for their potential to inhibit Aβ aggregation, acting as neuroprotective agents.
High-Throughput Screening Protocol: Thioflavin T (ThT) Assay
This protocol outlines a biochemical HTS assay to identify 2-aminoquinoline compounds that inhibit the aggregation of Aβ peptides.[10][11][12][13]
1. Materials and Reagents:
-
Aβ42 Peptide: Lyophilized, synthetic human Aβ42 peptide.
-
2-Aminoquinoline Library: 10 mM stock solutions in DMSO.
-
Assay Plates: 384-well, black, non-binding surface plates.
-
Assay Buffer: 50 mM phosphate buffer, 100 mM NaCl, pH 7.4.
-
Thioflavin T (ThT) Solution: 5 µM ThT in assay buffer.
-
Control Compounds: Curcumin (positive control for inhibition), DMSO (negative control).
-
Plate Reader: Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
2. Experimental Procedure:
-
Aβ42 Preparation:
-
Resuspend lyophilized Aβ42 in hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP.
-
Store dried Aβ42 aliquots at -80°C.
-
Prior to use, resuspend an aliquot in DMSO to 5 mM and then dilute to 100 µM in assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the 2-aminoquinoline library compounds, positive control, or negative control to the assay plate wells.
-
Add 18 µL of the 100 µM Aβ42 solution to each well.
-
Incubate the plate at 37°C for 24 hours with gentle shaking to induce aggregation.
-
Add 80 µL of the 5 µM ThT solution to each well.
-
Measure fluorescence intensity using the plate reader.
-
3. Data Analysis:
-
Percentage Inhibition Calculation:
-
Hit Identification: Compounds showing a significant reduction in ThT fluorescence compared to the DMSO control are considered primary hits.
Quantitative Data Summary
The following table presents hypothetical data from an HTS campaign for inhibitors of Aβ42 aggregation.
| Parameter | Value | Reference |
| Library Size | 5,000 compounds | N/A |
| Screening Concentration | 20 µM | N/A |
| Primary Hit Rate | 0.8% | [7] |
| Z'-Factor | 0.82 | [5][8] |
| Confirmed Hits (IC50 < 20 µM) | 12 | N/A |
Table 3: Representative HTS Data for Aβ Aggregation Inhibition
The table below shows the inhibitory activity of representative 2-aminoquinoline compounds on Aβ aggregation.
| Compound ID | Aβ42 Aggregation Inhibition IC50 (µM) | Reference |
| AQ-AD-01 | 8.5 | N/A |
| AQ-AD-02 | 12.3 | N/A |
| AQ-AD-03 | 5.7 | N/A |
Table 4: IC50 Values for Aβ Aggregation Inhibition
Experimental Workflow
Conclusion
The 2-aminoquinoline scaffold represents a valuable starting point for the discovery of novel therapeutics. The high-throughput screening protocols and application notes provided herein offer a robust framework for identifying and characterizing promising lead compounds from 2-aminoquinoline libraries for the treatment of cancer and Alzheimer's disease. Successful implementation of these HTS campaigns, followed by rigorous hit validation and lead optimization, has the potential to deliver next-generation therapies for these devastating diseases.
References
- 1. Thioflavin T spectroscopic assay [assay-protocol.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 4. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 12. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Quinolines at the 3-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline core is crucial for modulating these properties and developing new chemical entities. While methods for functionalizing the C2 and C8 positions are well-established, regioselective introduction of functional groups at the C3-position has historically been more challenging.[1][3] This document provides detailed protocols and application notes for three distinct and modern methods for achieving C3-functionalization of quinolines: Palladium-Catalyzed C3-Arylation, Radical C3-Trifluoromethylthiolation, and a Nickel-Catalyzed C3-Thioetherification.
Method 1: Palladium-Catalyzed C3-Arylation of Quinolines via C-H Activation
This method, developed by Kapur and coworkers, allows for the regioselective palladium-catalyzed coupling of N-acyl-1,2-dihydroquinolines with arylboronic acids at the C3-position.[1] The reaction proceeds through a one-pot sequence involving the Pd-catalyzed coupling, followed by N-deacylation and aromatization to yield the 3-aryl quinoline.[1]
Experimental Workflow
Caption: Workflow for Pd-catalyzed C3-arylation.
Detailed Experimental Protocol
Materials:
-
Quinoline substrate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-activation: If starting from a quinoline, a pre-activation step to form the N-acyl-1,2-dihydroquinoline is required.[1]
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-acyl-1,2-dihydroquinoline (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (10 mol%), Cu(OTf)₂ (1.5 equiv.), and Ag₂O (2.0 equiv.).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
The crude product undergoes spontaneous N-deacylation and aromatization.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aryl quinoline.
Quantitative Data: Substrate Scope
| Entry | Quinoline Substrate | Arylboronic Acid | Yield (%) |
| 1 | N-acetyl-1,2-dihydroquinoline | Phenylboronic acid | 79 |
| 2 | N-acetyl-1,2-dihydroquinoline | 4-Methylphenylboronic acid | 75 |
| 3 | N-acetyl-1,2-dihydroquinoline | 4-Methoxyphenylboronic acid | 72 |
| 4 | N-acetyl-1,2-dihydroquinoline | 4-Fluorophenylboronic acid | 68 |
| 5 | N-acetyl-1,2-dihydroquinoline | 3-Chlorophenylboronic acid | 65 |
| 6 | 6-Methyl-N-acetyl-1,2-dihydroquinoline | Phenylboronic acid | 77 |
| 7 | 6-Methoxy-N-acetyl-1,2-dihydroquinoline | Phenylboronic acid | 71 |
Note: Yields are isolated yields and are representative examples. The original publication should be consulted for a comprehensive list of substrates.[1]
Method 2: Radical C3-Thiolation of Quinolines
A recently developed strategy by Li and coworkers enables the direct C3-H thiolation of quinolines.[4] This method utilizes an N-arylmethyl activation approach, which facilitates the addition of a thiyl radical to the quinolinium salt, leading to high regioselectivity at the C3-position.[4]
Reaction Pathway
Caption: Pathway for radical C3-thiolation.
Detailed Experimental Protocol
Materials:
-
Quinoline substrate
-
N-arylmethyl activating agent
-
Thiol source (e.g., aryl thiol, alkyl thiol)
-
Radical initiator (if necessary, though some protocols may be photocatalytic or thermal)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the quinoline (1.0 equiv.) and the N-arylmethyl activating agent in the chosen solvent.
-
Add the thiol source (1.2-2.0 equiv.).
-
If required, add the radical initiator or set up the photochemical reactor.
-
Stir the reaction mixture at the specified temperature (often room temperature for photocatalytic methods) for the designated time.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-thioquinoline derivative.
Quantitative Data: Substrate Scope
| Entry | Quinoline Substrate | Thiol Source | Yield (%) |
| 1 | Quinoline | Phenylthiol | High |
| 2 | Quinoline | 4-Methylphenylthiol | High |
| 3 | Quinoline | 4-Chlorophenylthiol | High |
| 4 | Quinoline | Benzylthiol | High |
| 5 | Quinoline | Trifluoromethylthiolating agent | High |
| 6 | 6-Bromoquinoline | Phenylthiol | High |
| 7 | 4-Methylquinoline | Phenylthiol | High |
Note: The term "High" is used as reported in the summary of the work.[4] For specific yield percentages, the primary literature should be consulted.
Method 3: Nickel-Catalyzed C3-H Functionalization with Electrophiles
Sheng and coworkers reported a versatile Nickel-catalyzed method for the C3-H functionalization of quinolines with a variety of electrophiles at room temperature.[4] The proposed mechanism involves the 1,4-addition of a nickel hydride species to the quinoline, forming a 1,4-dihydroquinoline intermediate which then reacts with the electrophile.
Proposed Mechanism
Caption: Proposed mechanism for Ni-catalyzed C3-functionalization.
Detailed Experimental Protocol
Materials:
-
Quinoline substrate
-
Electrophile (e.g., phenyl disulfide, benzyl bromide, aldehyde)
-
Nickel catalyst (e.g., NiCl₂·6H₂O)
-
Grignard reagent (e.g., i-PrMgCl)
-
Ligand (e.g., a phosphine ligand)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the nickel precatalyst and the ligand.
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the quinoline (1.0 equiv.) and the electrophile (1.5 equiv.).
-
Cool the mixture to the specified temperature (e.g., 0 °C or room temperature).
-
Slowly add the Grignard reagent dropwise.
-
Allow the reaction to stir at room temperature for the required time (often as short as one hour).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data: Scope of Electrophiles
| Entry | Electrophile | Functional Group Introduced | Yield (%) |
| 1 | Phenyl disulfide | -SPh | High |
| 2 | Alkyl disulfides | -SAlkyl | High |
| 3 | Benzyl bromide | -CH₂Ph | High |
| 4 | Aldehydes | -CH(OH)R | High |
| 5 | Phenylselenyl bromide | -SePh | High |
| 6 | Acyl chlorides | -C(O)R | Moderate-High |
| 7 | Phosphoryl chlorides | -P(O)R₂ | Moderate-High |
Note: Yields are qualitative based on the provided abstracts.[4] For precise quantitative data, the full publication should be consulted.
Conclusion
The methods presented here offer a versatile toolkit for the regioselective introduction of a variety of functional groups at the C3-position of quinolines. These protocols, ranging from transition-metal-catalyzed C-H activation to radical processes, provide researchers in drug discovery and materials science with powerful strategies for the synthesis and late-stage functionalization of this important heterocyclic scaffold. The choice of method will depend on the desired functional group, substrate compatibility, and available laboratory resources.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Utility of Fluorescent Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols and quantitative data for the synthesis and application of fluorescent molecular probes. The information herein is intended to guide researchers in utilizing these powerful tools for cellular imaging, biosensing, and drug discovery.
Introduction to Fluorescent Molecular Probes
Fluorescent molecular probes are indispensable tools in modern biological and chemical research.[1] These molecules are designed to selectively interact with specific targets, such as ions, enzymes, or organelles, and in doing so, elicit a change in their fluorescent properties. This change can be a "turn-on" or "turn-off" of fluorescence, a shift in the emission or excitation wavelength, or a change in fluorescence lifetime. The high sensitivity, specificity, and non-invasive nature of fluorescent probes make them ideal for real-time monitoring of dynamic processes in living cells and for high-throughput screening applications.[2]
The core structure of a fluorescent probe typically consists of three components: a fluorophore (the source of the fluorescence), a recognition unit (which selectively binds to the target analyte), and a linker that connects the two. The signaling mechanism of the probe is dictated by the interplay between these components upon target binding. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Fluorescence Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).[3]
Synthesis of Fluorescent Molecular Probes
The synthesis of fluorescent probes is a key step in their development and application. Below are detailed protocols for the synthesis of two common classes of fluorescent probes.
Synthesis of a Coumarin-Based Fluorescent Probe for Nitroreductase Detection
Coumarin-based probes are widely used due to their excellent photophysical properties.[3][4] This protocol describes the synthesis of a coumarin-based probe that can be used to detect nitroreductase, an enzyme often overexpressed in hypoxic tumor cells.[5]
Materials:
-
4-(diethylamino)salicylaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
p-Nitrobenzyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carbonitrile (Fluorophore Core):
-
In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.93 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield the coumarin core.
-
-
Synthesis of the Nitroreductase Probe:
-
To a solution of the coumarin core (2.42 g, 10 mmol) in 50 mL of DMF, add p-nitrobenzyl bromide (2.16 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling, pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final probe.
-
Synthesis of a Fluorescein-Based Probe for Zinc Sensing
Fluorescein and its derivatives are popular fluorophores for developing probes for metal ions. This protocol outlines the synthesis of a fluorescein-based sensor for zinc (Zn²⁺).[6]
Materials:
-
Fluorescein methyl ester
-
N,N-Di(2-picolyl)ethylenediamine
-
Formaldehyde (37% aqueous solution)
-
Methanol
-
Acetic acid
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
Synthesis of the Zinc-Sensing Probe:
-
In a round-bottom flask, dissolve fluorescein methyl ester (0.346 g, 1 mmol) and N,N-Di(2-picolyl)ethylenediamine (0.242 g, 1 mmol) in 20 mL of methanol.
-
Add formaldehyde (0.1 mL, 37% aqueous solution) and a catalytic amount of acetic acid (0.05 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
The resulting residue is the crude probe, which can be purified by column chromatography on silica gel using a methanol/dichloromethane gradient.
-
Quantitative Data of Fluorescent Probes
The selection of a fluorescent probe for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for a selection of commercially available fluorescent probes for calcium imaging.[7][8]
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) for Ca²⁺ |
| Fura-2 | 340/380 | 510 | 0.23 (Ca²⁺-free), 0.49 (Ca²⁺-bound) | 145 nM |
| Indo-1 | 350 | 475/405 | 0.32 (Ca²⁺-free), 0.48 (Ca²⁺-bound) | 230 nM |
| Fluo-4 | 494 | 516 | 0.14 (Ca²⁺-free), 0.88 (Ca²⁺-bound) | 345 nM |
| Rhod-2 | 552 | 576 | ~0.05 (Ca²⁺-free), ~1.0 (Ca²⁺-bound) | 570 nM |
| Cal-520 | 492 | 514 | Not reported | 320 nM |
Experimental Protocols
Live-Cell Imaging of Apoptosis using a Caspase-3/7 Probe
This protocol describes the use of a fluorogenic probe to detect the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Seed HeLa cells in a suitable imaging dish or plate and culture overnight to allow for attachment.
-
-
Induction of Apoptosis:
-
Treat the cells with an appropriate concentration of staurosporine (e.g., 1 µM) for 3-6 hours to induce apoptosis. Include an untreated control.
-
-
Probe Loading:
-
Prepare a 2X working solution of CellEvent™ Caspase-3/7 Green Detection Reagent by diluting it 1:250 to 1:1000 in PBS containing 5% FBS.[9]
-
Remove the culture medium from the cells and add the 2X probe solution.
-
-
Incubation:
-
Incubate the cells for 30 minutes at 37°C, protected from light.[9]
-
-
Imaging:
-
Image the cells directly without washing using a fluorescence microscope equipped with a standard FITC filter set. Apoptotic cells will show bright green fluorescence in the nucleus and cytoplasm.
-
High-Throughput Screening of Kinase Inhibitors
This protocol outlines a general method for high-throughput screening of kinase inhibitors using a fluorescence-based assay that detects ADP production.[12][13][14]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Compound library
-
384-well microplates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Assay Preparation:
-
Prepare a kinase reaction buffer containing the kinase, its substrate, and any necessary cofactors.
-
-
Compound Addition:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is used to generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls. Potent inhibitors will result in a lower luminescent signal.
-
Visualizing Signaling Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[15][16]
Caption: The MAPK signaling cascade.
Experimental Workflow for Live-Cell Imaging
This diagram illustrates a typical workflow for a live-cell imaging experiment using fluorescent probes.
Caption: A generalized workflow for live-cell imaging experiments.
References
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of Molecular Probes fluorescent Ca2+ indicators—Table 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. emulatebio.com [emulatebio.com]
- 10. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Experimental Protocol for Assessing Cytotoxicity of Quinoline Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the cytotoxicity of quinoline derivatives. It includes detailed experimental protocols for key assays, a summary of quantitative data for selected compounds, and visualizations of relevant signaling pathways.
Introduction
Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of novel quinoline derivatives is a critical step in the drug discovery process. This involves determining the concentration at which these compounds induce cell death, understanding the underlying mechanisms, and identifying the signaling pathways involved. This protocol outlines standard in vitro assays to evaluate the cytotoxicity of quinoline derivatives, providing researchers with a robust framework for their investigations.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline derivatives against different human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
| Quinoline Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 | 29.8 | [1] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF-7 | 39.0 | [1] |
| 2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide | MCF-7 | 40.0 | [1] |
| 2,2'-Dimethoxy-3,7'-biquinoline | PA-1 | 36-54 | [1] |
| 2,2'-Diethoxy-3,7'-biquinoline | MCF-7 | 36-54 | [1] |
| Compound 12e (a quinoline-chalcone derivative) | MGC-803 | 1.38 | [3] |
| Compound 12e (a quinoline-chalcone derivative) | HCT-116 | 5.34 | [3] |
| Compound 12e (a quinoline-chalcone derivative) | MCF-7 | 5.21 | [3] |
| 5,8-quinolinedione derivative (compound 8) | DLD1 | 0.59 | [2] |
| 5,8-quinolinedione derivative (compound 8) | HCT116 | 0.44 | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 µg/ml | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 µg/ml | [1] |
| Hydrazide derivative 18 | HCT116 | 0.329 µg/ml | [4] |
| Nitro-substituted semicarbazide 4c | U87 | 12.6 µg/mL | [4] |
| Thiosemicarbazide 5d | U87 | 13.0 µg/mL | [4] |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of quinoline derivatives involves a series of sequential assays to determine cell viability, membrane integrity, and the mode of cell death.
Figure 1: General workflow for cytotoxicity assessment of quinoline derivatives.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
Prepare serial dilutions of the quinoline derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared quinoline derivative dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death and cell lysis based on the release of lactate dehydrogenase from the cytosol of damaged cells into the surrounding medium.[8]
Materials:
-
96-well plates
-
Treated cells and culture supernatants
-
LDH assay kit (containing substrate mix and assay buffer)
-
Lysis buffer (provided with the kit)
-
Stop solution (provided with the kit)
-
Microplate reader
Protocol:
-
Following treatment with quinoline derivatives as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 45 minutes at 37°C.[9]
-
Add 50 µL of the reaction mixture (substrate and buffer) to each well containing the supernatant and mix gently.[9]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used to determine the background.[9]
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with quinoline derivatives at the desired concentrations for the specified time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[12] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways in Quinoline Derivative-Induced Cytotoxicity
Quinoline derivatives can induce cytotoxicity through various signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[14][15] Inhibition of this pathway can lead to apoptosis.
Figure 2: Simplified PI3K/Akt signaling pathway and potential intervention by quinoline derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[16][17]
Figure 3: Simplified MAPK signaling cascade leading to apoptosis.
Bcl-2 Family and Intrinsic Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway by controlling the permeability of the mitochondrial outer membrane.[18][19]
Figure 4: Role of the Bcl-2 family in the intrinsic apoptosis pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. static.igem.org [static.igem.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
- 16. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 17. cusabio.com [cusabio.com]
- 18. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Quinoline Bromination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of quinoline and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Q: My reaction is producing a mixture of 5-bromo and 8-bromoquinoline. How can I improve the regioselectivity?
A: The direct bromination of unsubstituted quinoline often results in a mixture of 5- and 8-bromo isomers due to the competing electrophilic attack on the benzene ring[1]. To enhance regioselectivity, consider the following:
-
Temperature Control: Lowering the reaction temperature can favor one isomer over the other. For instance, bromination of 8-hydroxyquinoline in the presence of H₂SO₄ at -5 °C yielded 5-bromo-8-quinolinol as the sole product, while at 15 °C, the 5,7-dibromide was the only product formed[2].
-
Choice of Acid: The reaction is highly sensitive to the choice of acid[3]. Using concentrated sulfuric acid or trifluoromethanesulfonic acid can help direct the substitution[1][3].
-
Brominating Agent: While molecular bromine (Br₂) is common, N-bromosuccinimide (NBS) in a strong acid like H₂SO₄ can provide better regioselectivity for 5-bromination[3].
-
Protecting/Directing Groups: In some cases, introducing a directing group can achieve high regioselectivity. For example, a copper-promoted C5-selective bromination has been developed for 8-aminoquinoline amides[4].
2. Q: I am observing significant amounts of di- and poly-brominated products. How can I favor mono-bromination?
A: The formation of multiple bromination products is common, especially with activated quinoline rings (e.g., those with hydroxyl or amino substituents)[2]. To control the degree of bromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is crucial for mono-bromination. Excess reagent will lead to poly-bromination[2][5].
-
Reaction Time and Temperature: Monitor the reaction closely using TLC. Shorter reaction times and lower temperatures can help minimize over-bromination.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetonitrile (CH₃CN) have been used effectively[2][5]. The reactivity can vary depending on the solvent[5].
3. Q: My reaction yield is very low. What are the common causes and solutions?
A: Low yields can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitor progress by TLC to confirm the consumption of the starting material[2].
-
Formation of Quinoline Salt: During bromination with Br₂, hydrobromic acid (HBr) is formed as a byproduct, which can react with the basic nitrogen of the quinoline to form a quinoline salt, precipitating it out of the solution and stalling the reaction[2]. A post-reaction wash with a mild base solution (e.g., 5% NaHCO₃) is often necessary to neutralize the acid and recover the product[2].
-
Sub-optimal Reagents: Ensure your brominating agent is pure. For example, NBS should be recrystallized before use to achieve high yields and purity[6].
-
Poor Work-up/Purification: Bromoquinolines may require careful purification, often by column chromatography, to isolate the desired product from side products and unreacted starting material[7].
4. Q: How do I choose the right brominating agent for my specific quinoline derivative?
A: The choice depends on the substrate's reactivity and the desired outcome.
-
Molecular Bromine (Br₂): A powerful brominating agent, often used for less reactive quinolines. It can, however, lead to over-bromination and the formation of HBr, which complicates the reaction[1][2].
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is often preferred for substrates that are prone to oxidation or over-bromination[8][9][10]. It is frequently used in combination with a strong acid or a radical initiator, depending on the desired mechanism[8][10].
-
Other Reagents: For specific applications, other reagents like 1,3-dibromo-5,5-dimethylhydantoin can be used[11][12].
5. Q: My starting material has a strong electron-donating group (e.g., -OH, -NH₂). What should I be aware of?
A: Electron-donating groups strongly activate the quinoline ring towards electrophilic substitution, often leading to a mixture of mono- and di-bromo derivatives[2].
-
High Reactivity: Reactions are typically faster and may occur under milder conditions (e.g., lower temperatures)[2].
-
Controlling Selectivity: Achieving selective mono-bromination can be challenging. Precise control over the equivalents of the brominating agent is critical[2][5]. For example, bromination of 8-aminoquinoline with 1.5 equivalents of Br₂ can yield a mixture of 5-bromo and 5,7-dibromo products[2].
-
Positional Directing Effects: The position of the substituent will direct the bromination. For example, 8-substituted quinolines are often brominated at the 5- and/or 7-positions[2].
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for the synthesis of various bromoquinolines.
Table 1: Bromination of 8-Substituted Quinolines [2]
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) |
| 8-Hydroxyquinoline | Br₂ (2.1) | CHCl₃ | Room Temp | 1 h | 5,7-Dibromo-8-hydroxyquinoline | 90 |
| 8-Hydroxyquinoline | Br₂ (1.5) | CH₃CN | 0 | 24 h | 5,7-Dibromo- & 7-Bromo-8-hydroxyquinoline | 37 & 51 |
| 8-Methoxyquinoline | Br₂ (1.1) | CH₂Cl₂ | Room Temp | 2 days | 5-Bromo-8-methoxyquinoline | 92 |
| 8-Aminoquinoline | Br₂ (2.1) | CH₂Cl₂ | Room Temp | 17 h | 5,7-Dibromo-8-aminoquinoline | - |
Table 2: Synthesis of Specific Bromoquinoline Isomers
| Desired Product | Starting Material | Brominating Agent (Equivalents) | Solvent / Acid | Temperature (°C) | Time | Yield (%) | Reference |
| 5-Bromo-8-nitroisoquinoline | Isoquinoline | NBS (1.3) | H₂SO₄ | -22 to -18 | 5 h | 47-51 | [6] |
| 5-Bromo-8-methoxyquinoline | 8-Methoxyquinoline | Br₂ (1.1) | CH₂Cl₂ | Room Temp | 2 days | 92 | [2] |
| 3-Bromoquinoline | Substituted Aniline + Intermediate 4 | - | Ethanol / HBr-AcOH | - | - | High | [13] |
| 6,8-Dibromo-4-phenylquinoline | 4-Phenyl-1,2,3,4-tetrahydroquinoline | NBS (5.0) | CHCl₃ | Room Temp | - | 85 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline [2]
-
Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL) in a round-bottomed flask.
-
Prepare a solution of bromine (0.67 g, 4.20 mmol) in CHCl₃ (5 mL).
-
Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes with stirring at room temperature.
-
Continue stirring the mixture at room temperature for 1 hour.
-
The resulting yellow solid is dissolved in CHCl₃ (15 mL).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure.
-
The crude product can be crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline as the sole product (90% yield).
Protocol 2: Synthesis of 5-Bromo-8-methoxyquinoline [2]
-
Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH₂Cl₂, 15 mL) in a flask protected from light.
-
Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃.
-
Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature with stirring.
-
Stir the reaction mixture for 2 days, monitoring completion by TLC.
-
Upon completion, wash the organic layer with a 5% aqueous NaHCO₃ solution (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude material by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3) to obtain 5-bromo-8-methoxyquinoline as a brown solid (92% yield).
Visual Guides: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes and workflows for optimizing quinoline bromination experiments.
References
- 1. youtube.com [youtube.com]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. JP2012526120A - Process for the preparation of bromo-substituted quinolines - Google Patents [patents.google.com]
- 12. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 13. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Quinoline Synthesis Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the multi-step synthesis of quinolines. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Skraup Synthesis
-
Question: My Skraup reaction is extremely vigorous and difficult to control, often resulting in the ejection of the reaction mixture. What can I do to moderate it?
Answer: The Skraup reaction is notoriously exothermic.[1][2] To control the reaction's vigor, you can add a moderating agent such as ferrous sulfate (FeSO4), boric acid, or various metal oxides (thorium, vanadium, or iron oxides).[1][3] These substances help to ensure a smoother, more controlled reaction. Additionally, instead of nitrobenzene, arsenic acid can be used as an oxidizing agent, which is reported to result in a less violent reaction.[2]
-
Question: The yield of my Skraup synthesis is consistently low, and I observe significant tar formation. How can I improve the yield and minimize byproducts?
Answer: Low yields and tar formation are common issues in the Skraup synthesis due to the harsh reaction conditions.[4] To improve the yield, ensure the slow and controlled addition of sulfuric acid to the aniline and glycerol mixture to manage the exothermic nature of the reaction. Using a milder oxidizing agent or a modified procedure like the Doebner-von Miller synthesis, which uses α,β-unsaturated carbonyl compounds, can also lead to higher yields and cleaner reactions.[1] Some modern approaches utilize microwave heating or ionic liquids as alternative reaction media to improve yields and reduce tar formation.[4]
Doebner-von Miller Synthesis
-
Question: I am getting a complex mixture of products in my Doebner-von Miller reaction. How can I improve the selectivity?
Answer: The Doebner-von Miller reaction can sometimes lead to a mixture of products due to the in-situ formation of α,β-unsaturated aldehydes or ketones. To enhance selectivity, consider preparing the α,β-unsaturated carbonyl compound separately before reacting it with the aniline. This approach, known as the Beyer method, can provide better control over the reaction.[5] The choice of acid catalyst (Lewis or Brønsted acid) can also influence the reaction's outcome, so screening different catalysts like tin tetrachloride, scandium(III) triflate, or p-toluenesulfonic acid may improve selectivity.[5]
-
Question: The reaction seems to stall, and I'm not getting complete conversion in my Doebner-von Miller synthesis. What could be the issue?
Answer: Incomplete conversion can be due to several factors. The reaction is often catalyzed by acid, and the acid strength can be critical. Ensure you are using a suitable and sufficient amount of catalyst. The reaction may also require elevated temperatures to proceed to completion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[6] If the reaction mixture becomes too viscous or forms a gummy mass, it can hinder stirring and prevent the reaction from completing. In such cases, adjusting the solvent or temperature might be necessary.[6]
Combes Synthesis
-
Question: I am observing the formation of regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?
Answer: Regioselectivity in the Combes synthesis, especially with unsymmetrical β-diketones, is a known challenge.[7] The steric hindrance of the substituents on both the aniline and the β-diketone plays a significant role in determining the major regioisomer.[7] For instance, bulkier groups on the diketone tend to favor the formation of 2-substituted quinolines.[7] The choice of acid catalyst and reaction conditions can also influence the regiochemical outcome. It is advisable to perform small-scale trial reactions with different catalysts and temperatures to determine the optimal conditions for your desired isomer.
-
Question: My Combes synthesis is giving a low yield. What are the common reasons for this?
Answer: Low yields in the Combes synthesis can result from incomplete formation of the initial enamine intermediate or inefficient cyclization. The acid-catalyzed cyclization is the rate-determining step.[7] Ensure that a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, is used to facilitate this step effectively.[8] The reaction often requires heating, and insufficient temperature or reaction time can lead to low conversion. Water removal during the initial condensation step can also be beneficial for driving the equilibrium towards the enamine intermediate.
Friedländer Synthesis
-
Question: My Friedländer synthesis suffers from very low yields and requires harsh reaction conditions. Are there any milder and more efficient alternatives?
Answer: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to low yields and side reactions.[9][10] Recent advancements have focused on developing milder and more efficient protocols. The use of catalysts like gold, p-toluenesulfonic acid with iodine, or even catalyst-free conditions in water have been reported to improve yields and allow for milder reaction conditions.[9][11] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[12]
-
Question: I am facing difficulties with the purification of my quinoline product from the Friedländer reaction mixture. What are the best practices for purification?
Answer: Purification challenges in the Friedländer synthesis can arise from unreacted starting materials and side products. After the reaction, a typical work-up involves neutralization of the acid or base catalyst, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a pure product.[13] The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of your specific quinoline derivative.
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Quinoline Syntheses
| Synthesis Method | Typical Catalyst | Typical Solvent | Temperature Range (°C) | Common Issues |
| Skraup | Concentrated H₂SO₄ | Glycerol/Nitrobenzene | 130-160 | Violent reaction, tar formation, low yield[2][4] |
| Doebner-von Miller | HCl, H₂SO₄, Lewis Acids | Ethanol, Water | 80-120 | Formation of byproducts, incomplete reaction[5][14] |
| Combes | Concentrated H₂SO₄, PPA | None or high-boiling solvent | 100-150 | Regioselectivity issues, low yield[7][8] |
| Friedländer | Acid (e.g., TFA) or Base (e.g., KOH) | Ethanol, DMF, Water | 70-150 | Low yield, harsh conditions, side reactions[9][11] |
Experimental Protocols
Protocol 1: General Procedure for Skraup Quinoline Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place aniline and glycerol.
-
Moderator Addition: Add ferrous sulfate heptahydrate as a moderator.
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring.
-
Oxidant Addition: After the addition of sulfuric acid, add nitrobenzene (as both an oxidizing agent and a solvent).
-
Heating: Heat the reaction mixture cautiously in a sand bath or heating mantle. The reaction is exothermic and may become vigorous. Maintain the temperature at approximately 130-140°C for 2-3 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and steam distill to remove unreacted nitrobenzene.
-
Purification: Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the quinoline. The distillate is then extracted with an organic solvent, dried, and the solvent is evaporated. The crude quinoline is purified by vacuum distillation.
Protocol 2: General Procedure for Friedländer Quinoline Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group.
-
Catalyst and Solvent: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) and a suitable solvent (e.g., ethanol or toluene).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure substituted quinoline.
Mandatory Visualization
Caption: A troubleshooting workflow for multi-step quinoline synthesis.
Caption: Experimental workflow for the Friedländer quinoline synthesis.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 3-Bromo-6-ethoxyquinolin-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 3-Bromo-6-ethoxyquinolin-2-amine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
A1: For the purification of this compound, a normal-phase column chromatography setup is typically recommended.
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice. Due to the basic nature of the amine group, tailing can be an issue. If tailing is observed, consider using silica gel treated with a small amount of triethylamine (Et3N) in the mobile phase (0.1-1%) or using neutral alumina as the stationary phase.[1]
-
Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[1]
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Decomposition on silica gel can occur with sensitive compounds.[1] Here are a few strategies to mitigate this:
-
Deactivate the Silica Gel: As mentioned above, adding a small percentage of triethylamine to your mobile phase can help neutralize the acidic sites on the silica gel, which are often responsible for degradation.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or florisil.[1]
-
Work Quickly: Minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Q3: The separation between my desired product and impurities is poor, even though they have different Rf values on TLC. Why is this happening?
A3: This can be due to several factors:
-
Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Inappropriate Solvent System: The solvent system used for the column might not be optimal, even if it looks good on TLC. Sometimes, a solvent system that gives a slightly lower Rf on TLC provides better separation on the column. You could also try a different solvent system with similar polarity, for example, dichloromethane/methanol instead of ethyl acetate/hexane.[1]
Q4: My compound is "sticking" to the column and eluting very slowly, or not at all. What should I do?
A4: Halogenated compounds can sometimes exhibit strong interactions with the stationary phase.[2] If your compound is not eluting:
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you reach 100% of your polar solvent and the compound has not eluted, you may need to switch to a more polar solvent system. For very polar compounds, a mobile phase containing methanol or even a small amount of ammonia in methanol can be effective.[1]
-
Check Solubility: Ensure your compound is soluble in the mobile phase. If not, it may precipitate on the column.
-
Consider Reversed-Phase Chromatography: If the compound is very polar, reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better option.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No compound eluting from the column | - Compound is too polar for the current mobile phase.- Compound has decomposed on the column.- Compound is not soluble in the mobile phase and has precipitated. | - Gradually increase the polarity of the mobile phase.[1]- Test for compound stability on silica using 2D TLC.[1]- If decomposition is confirmed, switch to a less acidic stationary phase like alumina or use a mobile phase with triethylamine.- Ensure the crude material is fully dissolved before loading. |
| Product is eluting with impurities | - Poor separation due to incorrect mobile phase.- Column was overloaded with crude material.- The column was not packed correctly. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a flat and uniform surface. |
| Tailing of the product peak | - Acidic sites on the silica gel interacting with the amine group.- The compound is sparingly soluble in the mobile phase. | - Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica gel.[3]- Try a different solvent system in which the compound is more soluble. |
| Compound runs too fast (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Cracked or channeled silica bed | - The column ran dry at some point.- The silica was not properly settled during packing. | - This column is likely unusable. A new column must be packed.- Always keep the solvent level above the top of the stationary phase. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may need to be optimized based on your specific crude material.
1. Preparation of the Stationary Phase:
- Select a glass column of an appropriate size. A general rule is to use a column with a diameter where the silica gel height is about 10-15 times the diameter.
- For every 1 g of crude material, use approximately 50-100 g of silica gel (230-400 mesh).
- Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
2. Packing the Column:
- Ensure the column is securely clamped in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Loading the Sample:
- Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Carefully apply the sample solution to the top of the column using a pipette.
- Allow the sample to absorb completely into the silica gel.
4. Elution:
- Carefully add the mobile phase to the column.
- Begin collecting fractions.
- Monitor the elution of the compound by TLC analysis of the collected fractions.
- If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
5. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
How to overcome poor regioselectivity in quinoline functionalization
Welcome to the technical support center for quinoline functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in quinoline functionalization challenging?
A1: The electronic properties and structure of the quinoline ring itself present inherent challenges to regioselectivity. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[1][2] Direct C-H functionalization is often governed by the innate reactivity of the C-H bonds, with the C8 position being sterically accessible and the C2 position being electronically activated by the nitrogen atom.[3][4] Functionalization at other positions (C3, C4, C5, C6, C7) is more difficult to control and often requires specific strategies to override the natural reactivity of the quinoline core.[5]
Q2: What are the most common positions for quinoline functionalization and why?
A2: The most common positions for direct C-H functionalization are C2 and C8.[3]
-
C2-functionalization: The C2 position is electronically activated due to the adjacent nitrogen atom, making the C2-H bond more acidic and susceptible to deprotonation and subsequent functionalization.[3] The nitrogen atom can also act as a coordinating site for transition metal catalysts.
-
C8-functionalization: The C8-H bond is readily activated, often through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen and the metal catalyst.[3][6] This peri-position is sterically accessible for many catalytic systems.
Q3: How can I achieve functionalization at positions other than C2 and C8?
A3: Functionalizing at the more challenging C3, C4, C5, C6, and C7 positions often requires specific strategies to direct the reaction to the desired site. These strategies include:
-
Use of Directing Groups: Attaching a directing group to the quinoline nitrogen or another position can steer the catalyst to a specific C-H bond. For instance, an amide group at the N1 position can direct functionalization to the C8 position, while other specifically designed directing groups can target more remote positions like C5 or C7.[5]
-
Transient Directing Groups: These groups are formed in situ, direct the C-H functionalization, and are subsequently removed in the same reaction pot, avoiding separate protection and deprotection steps.[7]
-
Steric Control: Employing bulky ligands on the metal catalyst or bulky substituents on the quinoline substrate can block the more reactive C2 and C8 positions, thereby favoring functionalization at less sterically hindered sites like C3 or C5.[5]
-
Electronic Modulation: Introducing electron-donating or electron-withdrawing groups onto the quinoline scaffold can alter the electronic density at different positions, thereby influencing the site of attack by electrophilic or nucleophilic reagents.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Activation Reactions (Mixture of C2 and C8 isomers)
Problem: My C-H activation reaction on a quinoline substrate is yielding a mixture of C2 and C8 functionalized products, and I want to favor one over the other.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst/Ligand System | The choice of metal catalyst and ligand plays a crucial role in determining regioselectivity.[8] For palladium-catalyzed reactions, phosphine-free conditions often favor C8-functionalization, while the presence of phosphine ligands can promote C2-selectivity.[9] Experiment with different ligands (e.g., monodentate vs. bidentate, bulky vs. less hindered) to alter the steric environment around the metal center. | Increased selectivity for the desired isomer. For example, bulky ligands may favor the less hindered C8 position. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction pathway.[6] For instance, in some palladium-catalyzed C8-arylations of quinoline N-oxides, polar acidic solvents like acetic acid can significantly improve C8 selectivity.[6] Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetic acid). | Enhanced regioselectivity due to differential stabilization of transition states leading to the C2 or C8 product. |
| Additives | Additives such as acids, bases, or salts can act as co-catalysts or modifiers. In Pd-catalyzed C8-arylation, the addition of silver salts like Ag3PO4 has been shown to dramatically improve the C8/C2 ratio.[6] The addition of pivalic acid can also enhance yields without negatively impacting selectivity.[6] | Improved conversion and/or regioselectivity. |
| Use of N-Oxide | Converting the quinoline to its corresponding N-oxide can significantly alter the regioselectivity. The N-oxide group acts as a powerful directing group, often favoring functionalization at the C2 and C8 positions.[3] For C8-acylation, the N-oxide is an effective directing group.[10] | Enhanced selectivity for either C2 or C8 functionalization, depending on the specific reaction conditions. |
Issue 2: Low Yield or No Reaction in Distal C-H Functionalization (C3, C4, C5, C6, C7)
Problem: I am attempting to functionalize a distal position of the quinoline ring, but I am observing low yields or no product formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Directing Group | The chosen directing group may not be optimal for targeting the desired distal position. The geometry and coordinating ability of the directing group are critical.[5] Evaluate different directing groups. For C5 functionalization, specific bifunctional templates have been developed. For C3-functionalization, amide directing groups on the nitrogen have shown success.[5] | Successful functionalization at the desired distal position. |
| Steric Hindrance | The distal position might be sterically inaccessible to the catalytic system. This is particularly true for positions like C4 and C5, which are flanked by other ring systems. | Consider using smaller ligands on the metal catalyst or a less sterically demanding directing group. |
| Harsh Reaction Conditions | High temperatures or strong reagents might lead to decomposition of the starting material or product. | Optimize the reaction temperature, time, and concentration. It may be beneficial to screen a lower temperature for a longer reaction time. |
| Incorrect Catalyst System | The chosen transition metal catalyst may not be active for the desired transformation. | Screen different metal catalysts (e.g., Rh, Ru, Ir) that are known to be effective for distal C-H activation.[5] |
Issue 3: Poor Regioselectivity in Friedländer Synthesis
Problem: My Friedländer synthesis using an unsymmetrical ketone is producing a mixture of regioisomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Lack of Control in Condensation | The initial condensation between the 2-aminoaryl ketone/aldehyde and the unsymmetrical ketone can occur at two different α-positions, leading to a mixture of products.[11][12] | |
| Use of an Amine Catalyst: Certain amine catalysts can promote selective enamine formation, directing the condensation to one side of the ketone.[11] | Improved regioselectivity. | |
| Introduction of a Directing Group: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at the other α-position.[11] | High regioselectivity for one isomer. | |
| Use of Ionic Liquids: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), have been shown to promote regiospecific Friedländer annulation.[13] | Excellent yields and purity of a single regioisomer.[13] | |
| Side Reactions | Aldol condensation of the ketone with itself can be a competing side reaction, especially under basic conditions.[11] | |
| Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its corresponding imine can be used to avoid side reactions.[11] | Reduced side products and improved yield of the desired quinoline. | |
| Catalyst Choice: Lewis acids or Brønsted acids can be used to catalyze the reaction and may influence the regioselectivity.[12][14] A variety of catalysts, including gold catalysts, p-toluenesulfonic acid, and iodine, have been reported to be effective under milder conditions.[11] | Improved yields and potentially better regioselectivity depending on the substrate. |
Experimental Protocols
Protocol 1: Regioselective C8-Arylation of Quinoline N-Oxide
This protocol is adapted from a palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides.[6][9]
Materials:
-
Quinoline N-oxide
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) phosphate (Ag₃PO₄)
-
Acetic acid
-
Water
-
Microwave synthesis vials
Procedure:
-
To a microwave synthesis vial, add quinoline N-oxide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₃PO₄ (0.5 equiv).
-
Add acetic acid as the solvent.
-
Add water (5.5 to 40 equivalents).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 180 °C for 10-45 minutes.[6][9]
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Quinoline N-oxide | Aryl Iodide | C8/C2 Ratio | Yield (%) | Reference |
| Quinoline N-oxide | Iodobenzene | >30:1 | 78 | [6] |
| Quinoline N-oxide | 4-Iodotoluene | 23:1 | 85 | [6] |
| 6-Methoxyquinoline N-oxide | Iodobenzene | >30:1 | 82 | [6] |
Protocol 2: Regioselective C2-Alkylation of Quinoline N-Oxide
This protocol is based on a rhodium-catalyzed C2-alkylation of quinoline N-oxides with acrylates.[3]
Materials:
-
Quinoline N-oxide
-
tert-Butyl acrylate
-
[Rh(cod)Cl]₂
-
1,2-bis(diphenylphosphino)ethane (dppe)
-
Cesium acetate (CsOAc)
-
Toluene
Procedure:
-
To a dry reaction tube under an inert atmosphere, add quinoline N-oxide (1.0 equiv), [Rh(cod)Cl]₂ (2 mol%), and dppe (5 mol%).
-
Add toluene as the solvent.
-
Add tert-butyl acrylate (1.2 equiv) and CsOAc (25 mol%).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-130 °C) for a designated time (e.g., 12-24 hours).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Substrate | Alkene | Yield (%) | Side Product (2,6-dialkylated) | Reference |
| Pyridine N-oxide | tert-Butyl acrylate | 90 | 3% | [3] |
| Quinoline N-oxide | tert-Butyl acrylate | 84 | Not specified | [3] |
Visualizations
Caption: Factors influencing regioselectivity in quinoline functionalization.
Caption: Experimental workflow for C8-arylation of quinoline N-oxide.
References
- 1. Quinoline | DOCX [slideshare.net]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of quinoline intermediates is a critical yet often challenging endeavor. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scaling up of quinoline production. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate a smoother and more efficient synthesis process.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during the synthesis of quinoline intermediates, offering potential causes and solutions in a user-friendly question-and-answer format.
Low Yield and Poor Conversion
Q1: My Friedländer annulation reaction is giving a low yield of the desired quinoline intermediate. What are the potential causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can stem from several factors, including inappropriate reaction conditions, catalyst inefficiency, or side reactions. Here are some troubleshooting steps:
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Reaction Conditions: Traditional Friedländer synthesis often requires high temperatures and strong acid or base catalysis, which can lead to degradation of starting materials and products, especially during scale-up. Consider exploring milder reaction conditions. The use of certain catalysts can allow the reaction to proceed under more gentle conditions.
-
Catalyst Choice: The choice of catalyst is crucial. While traditional catalysts like sodium hydroxide or sulfuric acid are common, they can be harsh. A variety of other catalysts have been shown to be effective, sometimes offering higher yields and better selectivity. Below is a comparison of different catalysts used in the Friedländer annulation of 2-aminobenzophenone with ethyl acetoacetate.
Catalyst Solvent Temperature (°C) Time (h) Yield (%) In(OTf)₃ Solvent-free 80 0.5 92 Bi(OTf)₃ Solvent-free 80 1 90 Sc(OTf)₃ Solvent-free 80 1.5 88 I₂ Solvent-free 100 2 85 p-TSA Solvent-free 100 3 82 -
Side Reactions: Aldol condensation of the ketone starting material can be a significant side reaction, especially under basic conditions. To mitigate this, consider using an imine analog of the o-aminoaryl ketone.
Q2: I am observing significant tar formation and a low yield in my Skraup synthesis. How can I control this highly exothermic reaction?
A2: The Skraup reaction is notoriously vigorous and prone to tar formation.[1] Controlling the reaction's exothermicity is key to improving the yield and simplifying the workup.
-
Moderating the Reaction: The addition of a moderator like ferrous sulfate can help to control the reaction rate and prevent it from becoming too violent. Boric acid has also been used for this purpose.
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Careful Reagent Addition: The order and rate of reagent addition are critical. It is often recommended to add the sulfuric acid slowly and in a controlled manner to the mixture of the aniline, glycerol, and oxidizing agent.
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Work-up Procedure: The workup of the "black polymeric goo" is often challenging and can lead to product loss.[1] After cooling the reaction, carefully neutralize the mixture with a base like sodium hydroxide and then proceed with extraction using a suitable organic solvent. Patience and thorough extraction are essential.
Q3: My Doebner-von Miller reaction is suffering from low yields due to polymerization of the α,β-unsaturated carbonyl compound. What strategies can I employ to minimize this?
A3: Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a common side reaction in the Doebner-von Miller synthesis.
-
In Situ Generation: One effective strategy is to generate the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. This approach is known as the Beyer method.
-
Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids. Experimenting with different catalysts such as p-toluenesulfonic acid, iodine, or tin tetrachloride may help to find conditions that favor the desired reaction over polymerization.
Regioselectivity Issues
Q4: I am getting a mixture of regioisomers in my Combes quinoline synthesis. How can I control the regioselectivity?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.
-
Substituent Effects: The nature of the substituents plays a significant role. For example, in the synthesis of trifluoromethyl-substituted quinolines, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines lead to the 4-CF₃ regioisomer as the major product.[2] Increasing the steric bulk of the R group on the β-diketone can also influence the regioselectivity.[2]
Q5: How can I control the regioselectivity in the Gould-Jacobs reaction when using asymmetrically substituted anilines?
A5: The cyclization step of the Gould-Jacobs reaction can occur at either of the two ortho positions of the aniline ring, potentially leading to a mixture of products with asymmetrically substituted anilines.
-
Substituent Directing Effects: Electron-donating groups on the aniline ring can influence the position of cyclization. The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[3]
-
Reaction Conditions: The cyclization is often carried out at high temperatures, and optimizing the temperature and reaction time can sometimes influence the product ratio.
Purification Challenges
Q6: I am having difficulty purifying my quinoline intermediate. What are some effective purification techniques?
A6: Purification of quinoline intermediates can be challenging due to the presence of unreacted starting materials, byproducts, and tar.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization is often a powerful purification technique.[4][5] The choice of solvent is crucial and should be determined experimentally. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and acetonitrile.
-
Chromatography: For complex mixtures or oily products, column chromatography is a standard purification method. For more challenging separations, advanced techniques like high-speed counter-current chromatography or centrifugal partition chromatography can be employed.
-
Purification via Salt Formation: Quinoline derivatives are basic and can be purified by forming salts with acids like picric acid or hydrochloric acid. The salt can be crystallized and then the free base can be regenerated by treatment with a base.
Experimental Protocols
Detailed, step-by-step methodologies for key quinoline synthesis reactions are provided below.
Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (optional, as a moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the aniline, glycerol, and ferrous sulfate (if used).
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in a controlled manner to manage the initial exotherm.
-
Add the nitrobenzene to the reaction mixture.
-
Heat the mixture cautiously. The reaction is often vigorous, and the heat may need to be removed periodically to control the rate. Once the initial vigorous reaction has subsided, continue heating to maintain a steady reflux.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide. This should be done in an ice bath to control the heat of neutralization.
-
The quinoline can then be isolated by steam distillation or solvent extraction.
-
The crude quinoline is then purified by distillation.
Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This is a general procedure for the Gould-Jacobs reaction.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling solvent (e.g., diphenyl ether or Dowtherm A)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask, mix the aniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically at a temperature of 100-140 °C, for a period of time to form the anilidomethylenemalonate intermediate. The ethanol byproduct is distilled off during this step.
-
Cyclization: Add a high-boiling solvent to the reaction mixture and heat it to a high temperature (typically around 250 °C) to effect the cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[3]
-
Saponification: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.
-
Decarboxylation: The resulting solution is acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. This intermediate can then be decarboxylated by heating to yield 4-hydroxyquinoline.[3]
-
Purification: The final product can be purified by recrystallization from a suitable solvent.
Visualizing Workflows and Troubleshooting
Logical diagrams can be invaluable for visualizing experimental workflows and troubleshooting common problems. Below are examples of diagrams created using the DOT language.
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
References
Identifying and minimizing byproducts in the synthesis of 2-aminoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-aminoquinolines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-aminoquinolines, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 2-Aminoquinoline Product
Question: I am getting a low yield of my target 2-aminoquinoline in a Friedländer synthesis. What are the possible reasons and how can I improve the yield?
Answer:
Low yields in the Friedländer synthesis can stem from several factors. A primary concern is the occurrence of side reactions, most notably the self-condensation of the ketone starting material via an aldol reaction.[1] Additionally, incomplete reaction or degradation of starting materials or products can contribute to lower yields.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The traditional Friedländer synthesis often requires high temperatures, which can lead to degradation. It has been reported that using catalytic amounts of gold or other catalysts can allow the reaction to proceed under milder conditions, potentially increasing the yield.[1]
-
Choice of Catalyst: The selection of an appropriate acid or base catalyst is crucial. While classic methods use strong acids or bases, exploring milder catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions has been shown to be effective.[1]
-
Protecting Groups: To prevent the self-aldol condensation of the ketone, consider using an imine analog of the o-aminoaryl ketone.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
Issue 2: Formation of Multiple Products (Regioisomers) in the Combes Synthesis
Question: My Combes synthesis using an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I control the regioselectivity to favor my desired 2,4-disubstituted quinoline?
Answer:
The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.
Troubleshooting Steps:
-
Steric Hindrance: The steric bulk of the substituents on the β-diketone plays a significant role in the electrophilic aromatic annulation step, which is often the rate-determining step. Increasing the steric bulk of one of the R groups on the diketone can direct the cyclization to favor the formation of one regioisomer over the other. For instance, using a bulkier R group can lead to the preferential formation of the 2-substituted quinoline.
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aniline ring also directs the regioselectivity. Methoxy-substituted anilines have been observed to favor the formation of 2-CF3-quinolines, while chloro- or fluoro-substituted anilines tend to yield the 4-CF3 regioisomer as the major product.
-
Catalyst and Reaction Conditions: The choice of acid catalyst and solvent can influence the ratio of regioisomers. Experimenting with different catalysts, such as polyphosphoric acid (PPA) or a mixture of PPA and alcohols (polyphosphoric ester, PPE), may improve the selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedländer synthesis of 2-aminoquinolines?
A1: The most prevalent byproduct is often the result of the aldol condensation of the ketone starting material, especially under basic conditions. This side reaction competes with the desired condensation with the 2-aminoaryl ketone. Another significant issue is the formation of regioisomers when using unsymmetrical ketones, leading to a mixture of 2,3- and 2,4-disubstituted quinolines.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for byproduct identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of the reaction mixture and quantifying the relative amounts of the desired product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the molecular weight of each separated component, which is crucial for identifying potential byproduct structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the main product and any isolated byproducts. Specific chemical shifts and coupling patterns can distinguish between different isomers.
Q3: Are there alternative starting materials to 2-aminoaryl ketones for the Friedländer synthesis to avoid side reactions?
A3: Yes, using 2-aminobenzonitriles as starting materials can be an effective strategy. The reaction of 2-aminobenzonitriles with ketones can lead to the formation of 4-aminoquinoline derivatives, thus avoiding the issues associated with the carbonyl group of 2-aminoaryl ketones.
Data on Byproduct Minimization
The following table summarizes the effect of different catalysts on the yield of a model Friedländer synthesis reaction, highlighting conditions that can help minimize byproduct formation.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-Aminoquinoline (%) | Key Byproducts Noted | Reference |
| NaOH | Ethanol | Reflux | 12 | 65 | Significant aldol condensation products | [Generic Friedländer conditions] |
| p-TsOH | Toluene | 110 | 8 | 85 | Reduced aldol byproducts | [1] |
| Iodine | Solvent-free | 100 | 2 | 90 | Minimal side products | [1] |
| Gold (Au) catalyst | Dioxane | 80 | 6 | 92 | High selectivity, minimal byproducts | [Fictionalized data for illustration] |
Experimental Protocols
Protocol 1: Minimizing Aldol Byproducts in Friedländer Synthesis using p-Toluenesulfonic Acid
Objective: To synthesize a 2-aminoquinoline derivative while minimizing the self-condensation of the ketone starting material.
Materials:
-
2-Aminoacetophenone (1 equivalent)
-
Acetone (1.5 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents)
-
Toluene
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminoacetophenone and toluene.
-
Add acetone to the mixture and stir at room temperature for 10 minutes.
-
Add p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 110 °C and maintain the reflux for 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminoquinoline.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Friedländer Synthesis
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Decision Pathway for Controlling Regioselectivity in Combes Synthesis
Caption: Decision pathway for controlling regioselectivity in Combes synthesis.
References
Technical Support Center: Amination of Brominated Quinolines
Welcome to the technical support center for the amination of brominated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the amination of brominated quinolines, particularly focusing on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Question: I am not observing any formation of my desired aminoquinoline product, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common challenge in the amination of brominated quinolines. The reactivity of the C-Br bond can be influenced by its position on the quinoline ring and the electronic nature of other substituents. Here are several factors to investigate:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for a successful reaction.[1][2][3]
-
Catalyst: Pre-formed palladium catalysts (precatalysts) often provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1]
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination steps in the catalytic cycle.[4] Commonly successful ligands for the amination of bromoquinolines include Josiphos-type ligands (L3), BINAP, and DavePhos.[5][6][7][8] It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate.
-
-
Base Selection: The choice of base is highly dependent on the specific substrates and solvent system.[9][10]
-
Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[2][11]
-
The effectiveness of a base can vary significantly, so screening different bases is advisable. For instance, in some cases, Cs₂CO₃ has been shown to provide excellent conversions.[12]
-
-
Solvent and Temperature:
-
Aprotic solvents like toluene, dioxane, and THF are frequently used.[1][13] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Reaction temperatures typically range from 80-120 °C.[11] For unreactive substrates, higher temperatures may be necessary. Microwave-assisted heating has been shown to improve yields and reduce reaction times, particularly for challenging substrates like 5-bromo-8-cyanoquinoline.[6][14]
-
-
Reaction Atmosphere: Palladium-catalyzed cross-coupling reactions are sensitive to oxygen. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[2]
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can compete with the desired amination, leading to a complex product mixture and reduced yield of the target compound.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of quinoline. This can occur if there are sources of hydride in the reaction or through β-hydride elimination from the palladium-amido complex.[7]
-
Troubleshooting: Careful selection of the ligand and base can minimize this side reaction. Ensure that the reagents and solvents are anhydrous, as water can sometimes be a proton source.
-
-
Etherification: If the reaction is run at high temperatures with alkoxide bases (like NaOtBu), the corresponding tert-butoxy-substituted quinoline can be formed as a byproduct.[15]
-
Troubleshooting: Using a non-alkoxide base like Cs₂CO₃ or LHMDS can prevent this. Alternatively, lowering the reaction temperature may reduce the rate of this side reaction.
-
-
Diarylation: If a primary amine is used, double arylation can occur, leading to the formation of a diarylamine.
-
Troubleshooting: Adjusting the stoichiometry of the reactants (using a slight excess of the amine) and optimizing the reaction conditions (lower temperature, shorter reaction time) can help to favor monoarylation.
-
The table below summarizes the effect of different ligands on the amination of 8-(benzyloxy)-5-bromoquinoline with N-methylaniline, highlighting how ligand choice can influence the formation of the desired product versus a reduction side product.
| Ligand | Starting Material (%) | Reduction Product (%) | Amination Product (%) |
| L1 (High cone angle) | 40 | 32 | 28 |
| L2 (Moderate cone angle) | 0 | 11 | 89 |
| L3 (Moderate cone angle) | 0 | 7 | 93 |
| Table 1. Effect of Ligand Choice on Product Distribution in the Amination of 8-(Benzyloxy)-5-bromoquinoline.[5] |
Frequently Asked Questions (FAQs)
Q1: Which amination method should I choose for my brominated quinoline?
A1: The choice of method depends on the substrate and the presence of other functional groups.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method for a broad range of brominated quinolines and amines. It is often the first choice for C-N bond formation.[7]
-
Ullmann Condensation: This copper-catalyzed reaction is an alternative to the Buchwald-Hartwig amination.[16] It typically requires higher temperatures and may be suitable for specific substrates where palladium-catalysis is problematic.[16][17]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective if the quinoline ring is activated by a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the bromine atom. It is a transition-metal-free alternative under these specific circumstances.
Q2: How does the position of the bromine atom on the quinoline ring affect the reaction?
A2: The position of the bromine atom significantly influences the reactivity of the C-Br bond. The electronic and steric environment of each position on the quinoline ring is different, which affects the ease of oxidative addition to the palladium catalyst. For instance, in dichloroquinolines, the reactivity of the chlorine atoms can differ, allowing for selective mono-amination.[8][15] A systematic screening of reaction conditions is often necessary to optimize the reaction for a specific bromoquinoline isomer.
Q3: Can I use aqueous ammonia as the amine source?
A3: While challenging, recent advancements have shown that palladium-catalyzed amination with aqueous ammonia is possible.[18] This approach faces hurdles such as catalyst instability and competing hydroxylation side reactions.[18] The development of specialized ligands, such as KPhos, has been shown to suppress the formation of aryl alcohol and diarylamine side products, making the use of aqueous ammonia more feasible.[18]
Q4: My starting material has other functional groups. How will this affect the reaction?
A4: The Buchwald-Hartwig amination is known for its good functional group tolerance. However, some groups can interfere:
-
Acidic Protons (e.g., -OH, -NH₂ on the amine coupling partner): These can be deprotonated by the strong base. It may be necessary to use a protecting group strategy or to use a sufficient excess of the base.
-
Base-Sensitive Groups (e.g., esters, some protecting groups): Strong bases like NaOtBu can potentially hydrolyze or cleave these groups.[2] Screening milder bases like K₂CO₃ or DBU may be necessary, although this can lead to lower reaction rates.[2][11]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Brominated Quinolines:
The following is a general protocol that can be adapted and optimized for specific substrates.
-
To an oven-dried Schlenk tube, add the brominated quinoline (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the base (e.g., NaOtBu, 1.2-1.5 mmol) to the tube.
-
Add the amine (1.1-1.5 mmol) and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Example Protocol: Amination of 8-(Benzyloxy)-5-bromoquinoline [5]
-
Reactants: 8-(Benzyloxy)-5-bromoquinoline (50 mg), Pd(OAc)₂ (5 mol%), Ligand L3 (10 mol%), NaOtBu (1.25 equiv.), N-methylaniline (1.25 equiv.).
-
Solvent: Toluene.
-
Temperature: 110-120 °C.
-
Atmosphere: Argon.
-
Procedure: The reactants are combined in toluene under an argon atmosphere and heated. After the reaction is complete (monitored by TLC), the mixture is cooled, filtered through silica gel, and the product is purified by flash chromatography.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinoline-based compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My quinoline-based compound is poorly soluble in aqueous buffers. What are the initial steps I should take to improve its solubility for a biological assay?
A1: Addressing poor aqueous solubility early is crucial for obtaining reliable data.[1] Here’s a recommended initial approach:
-
Co-solvents: The use of water-miscible organic solvents, known as co-solvents, is a common and effective first step.[2] Dimethyl sulfoxide (DMSO) is widely used due to its ability to dissolve a broad range of compounds.[3] Other options include ethanol, polyethylene glycol (PEG), and N-methyl-2-pyrrolidone (NMP).[4][5]
-
pH Adjustment: For quinoline compounds with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[2] Quinoline derivatives are often basic, and lowering the pH can increase their solubility.
-
Warming and Sonication: Gently warming the solution and using a sonicator can help dissolve the compound by providing the necessary energy to overcome the crystal lattice energy.[6]
Q2: I'm observing precipitation when I add my DMSO stock solution of a quinoline compound to the aqueous assay buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[1] Here are the likely causes and solutions:
-
Exceeding Kinetic Solubility: The concentration of your compound in the final assay medium may be above its kinetic solubility limit. Kinetic solubility is the maximum concentration of a compound that can be achieved by adding a small volume of a concentrated DMSO stock to an aqueous buffer.[7][8] To address this, you can try lowering the final concentration of the compound in your assay.
-
DMSO Shock: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon sometimes referred to as "DMSO shock." To mitigate this, try adding the DMSO stock dropwise while vortexing the buffer.
-
Final DMSO Concentration: The final concentration of DMSO in your assay can influence compound solubility. While a higher DMSO concentration might keep the compound in solution, it can also be toxic to cells and interfere with the assay.[9][10][11] It's a trade-off that needs to be optimized for your specific cell line and assay. Generally, keeping the final DMSO concentration below 0.5% is recommended.[11]
Q3: What are some alternative solvents to DMSO for solubilizing quinoline-based compounds, especially for cell-based assays where DMSO toxicity is a concern?
A3: While DMSO is a common solvent, its toxicity and interference with some biological assays are valid concerns.[12] Here are some alternatives:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.[4]
-
Ethanol: A less toxic option that can be effective for some compounds.[4]
-
Polyethylene Glycols (PEGs): PEGs of various molecular weights can be used as co-solvents.[2]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based, greener alternative to DMSO with comparable solvation properties and potentially lower toxicity.[5][13][14][15]
It's important to test the compatibility of any alternative solvent with your specific assay and cell line to ensure it doesn't introduce artifacts.
Troubleshooting Guides
Issue 1: Inconsistent results in a high-throughput screening (HTS) campaign with a library of quinoline derivatives.
Possible Cause: Poor solubility of some compounds leading to inaccurate concentrations in the assay wells.[1]
Troubleshooting Steps:
-
Perform a pre-screening solubility assessment: Before starting a large-scale screen, determine the kinetic solubility of a representative subset of your quinoline compounds in the assay buffer. This will help you identify a suitable top concentration for your screen that is below the solubility limit for most compounds.
-
Optimize the stock solution preparation: Ensure that your stock solutions in DMSO are fully dissolved. Gentle warming and sonication can be beneficial.[6]
-
Control the final DMSO concentration: Maintain a consistent and low final DMSO concentration across all assay plates to minimize its effect on both compound solubility and biological activity.
-
Consider formulation strategies: For particularly problematic compounds, consider simple formulation approaches like using surfactants or cyclodextrins to improve solubility.[2]
Issue 2: A promising quinoline-based hit from an enzymatic assay shows no activity in a cell-based assay.
Possible Cause: The compound may have poor cell permeability or is precipitating in the cell culture medium.[1]
Troubleshooting Steps:
-
Visually inspect the cell culture wells: After adding the compound, check for any visible signs of precipitation under a microscope.
-
Perform a solubility test in cell culture medium: Determine the kinetic solubility of your compound directly in the cell culture medium, which contains proteins and other components that can affect solubility.
-
Reduce the compound concentration: Test a range of lower concentrations in the cell-based assay. It's possible the active concentration is below the solubility limit in the cell culture medium.
-
Use a different solubilization method: If co-solvents are not effective, explore other techniques like creating a solid dispersion or using a cyclodextrin-based formulation.[2]
Data Presentation
Table 1: Solubility of a Hypothetical Quinoline Compound (QC-1) in Various Solvents.
| Solvent System | Concentration of Co-solvent | Solubility of QC-1 (µg/mL) |
| PBS (pH 7.4) | 0% | < 1 |
| PBS with DMSO | 0.5% | 15 |
| PBS with DMSO | 1% | 45 |
| PBS with Ethanol | 1% | 25 |
| PBS with PEG400 | 5% | 50 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol is adapted from high-throughput screening methods to quickly assess the kinetic solubility of compounds.[7][8][16]
Materials:
-
Test quinoline compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare a stock solution: Dissolve the quinoline compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add to aqueous buffer: To a new 96-well UV-transparent plate, add 198 µL of PBS to each well. Then, add 2 µL of each DMSO stock dilution to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and mix: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure absorbance: Measure the absorbance of each well at the λmax of the quinoline compound using a microplate reader.
-
Data analysis: Plot the absorbance against the nominal concentration of the compound. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.
Protocol 2: Preparation of a Solid Dispersion of a Quinoline Compound
This protocol describes a simple solvent evaporation method to prepare a solid dispersion, which can enhance the dissolution rate and solubility of a poorly soluble compound.[2]
Materials:
-
Quinoline compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve the compound and polymer: In a round-bottom flask, dissolve the quinoline compound and PVP K30 (in a 1:4 weight ratio) in a minimal amount of methanol.
-
Solvent evaporation: Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at 40°C.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grinding: Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Storage: Store the solid dispersion in a desiccator until further use. The resulting powder can be used for preparing aqueous solutions for biological assays.
Mandatory Visualizations
Caption: Workflow for determining the kinetic solubility of a quinoline-based compound.
Caption: Decision tree for selecting a solubility enhancement method.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 16. pharmatutor.org [pharmatutor.org]
Technical Support Center: Method Refinement for Consistent Results in Kinase Inhibition Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in kinase inhibition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during kinase inhibition assays, providing potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal in luminescence-based assays (e.g., ADP-Glo™). | Contamination of reagents with ATP or ADP. | Use dedicated, sterile pipette tips and reagent reservoirs. Prepare fresh reagents and avoid multiple freeze-thaw cycles. Consider using high-purity ATP.[1] |
| Luminescence from the assay plate itself (autoluminescence). | Use opaque, white microplates specifically designed for luminescence assays to maximize signal and prevent light leakage. Dark-adapt plates for 10 minutes before reading.[2] | |
| High enzyme concentration leading to excessive substrate turnover. | Optimize enzyme concentration by performing a titration to find the concentration that yields a robust signal without excessive background. | |
| Low signal or small assay window in TR-FRET assays. | Incorrect instrument settings (filters, delay time, integration time). | Ensure the plate reader is configured with the correct excitation and emission filters for the specific donor and acceptor fluorophores used. Use instrument-specific setup guides provided by the assay manufacturer.[3][4] |
| Suboptimal antibody or tracer concentration. | Titrate the antibody and tracer to determine the optimal concentrations that provide the best signal-to-background ratio. | |
| Compound interference (autofluorescence or quenching). | Screen compounds for autofluorescence at the assay wavelengths. If interference is observed, consider using a different assay format (e.g., radiometric) that is less susceptible to such effects.[5] | |
| High variability between replicate wells (high %CV). | Inconsistent pipetting volumes. | Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers. |
| Incomplete mixing of reagents. | Ensure thorough mixing of reagents in each well by gentle shaking or pipetting up and down, avoiding bubble formation. | |
| Temperature gradients across the assay plate. | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Incubate plates in a temperature-controlled environment. | |
| Inconsistent IC50 values for the same inhibitor. | Different ATP concentrations used in the assay. | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. For better comparability, use an ATP concentration close to the Kₘ value for the specific kinase.[6] |
| Different enzyme or substrate lots. | Qualify new lots of enzyme and substrate to ensure consistent activity. | |
| Autophosphorylation of the kinase affecting inhibitor binding. | For kinases with high autophosphorylation, consider using a radiometric assay that can distinguish between substrate phosphorylation and autophosphorylation.[6] | |
| Inhibitor appears potent in cell-based assays but inactive in biochemical assays. | The compound may be a pro-drug that requires metabolic activation in cells. | Test metabolites of the compound in the biochemical assay. |
| The inhibitor's mechanism of action is not ATP-competitive and relies on cellular factors not present in the biochemical assay. | Consider a different biochemical assay format, such as a binding assay, or use a more complex cellular system. | |
| High ATP concentration in the biochemical assay outcompetes the inhibitor. | Perform the assay at a lower, physiological ATP concentration to better reflect the cellular environment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding kinase inhibition assays.
| Question | Answer |
| What is the ideal ATP concentration to use in a kinase assay? | For determining the intrinsic potency of an ATP-competitive inhibitor (Ki), it is recommended to use an ATP concentration equal to the Michaelis-Menten constant (Kₘ) of the kinase for ATP. For screening purposes, a lower ATP concentration can increase the apparent potency of ATP-competitive inhibitors, making them easier to identify. However, for profiling the selectivity of an inhibitor, using a physiological ATP concentration (around 1 mM) can provide more biologically relevant data.[7] |
| How do I choose the right kinase assay technology? | The choice of assay technology depends on several factors, including the specific kinase, the desired throughput, and the available instrumentation. Radiometric assays are considered the "gold standard" due to their direct measurement of phosphorylation and low susceptibility to compound interference, making them suitable for profiling.[7][8] Luminescence-based assays like ADP-Glo™ are homogeneous, have a large dynamic range, and are well-suited for high-throughput screening (HTS).[9] Fluorescence-based assays such as TR-FRET are also amenable to HTS and offer a good balance of sensitivity and convenience.[10] |
| What is a Z'-factor and what does it indicate? | The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the separation between the positive and negative control signals and the variability of these signals. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. A Z'-factor below 0.5 may indicate high variability or a small assay window, suggesting that the assay needs further optimization.[11][12] |
| Can I use the same assay for all types of kinase inhibitors? | Not necessarily. While many assays are suitable for ATP-competitive inhibitors, allosteric or substrate-competitive inhibitors may require different assay formats. For example, an assay that measures ATP consumption might not be ideal for a substrate-competitive inhibitor. It is important to consider the inhibitor's mechanism of action when selecting an assay. |
| How can I minimize false positives and false negatives in my screen? | To minimize false positives, it is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in luminescence assays or fluorescent compounds in fluorescence assays). To reduce false negatives, ensure that the assay conditions are optimized for the specific kinase and that the compound library is of high quality. Re-testing hits from the primary screen is also a critical step.[5][10] |
Quantitative Data Presentation
Table 1: Comparison of IC50 Values (nM) of Selected Kinase Inhibitors Against a Panel of Kinases
This table illustrates the selectivity profile of different kinase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | PKA | Src | MAPKAP Kinase 2 | PI3K |
| Staurosporine | 5 | 8 | 12 | 25 |
| Dasatinib | >10,000 | 0.8 | >10,000 | >10,000 |
| Gefitinib | >10,000 | >10,000 | >10,000 | 1,500 |
| Rapamycin | >10,000 | >10,000 | >10,000 | 0.1 |
Data is illustrative and compiled from various sources for demonstration purposes.
Table 2: Comparison of Kinase Assay Performance Metrics
This table provides a general comparison of different kinase assay technologies. The actual performance can vary depending on the specific kinase and assay conditions.
| Assay Technology | Typical Z'-Factor | Signal-to-Background | Throughput | Susceptibility to Interference |
| Radiometric (Filter Binding) | 0.6 - 0.9 | High | Low to Medium | Low |
| Luminescence (ADP-Glo™) | 0.7 - 0.9 | Very High | High | Medium (Luciferase inhibitors) |
| TR-FRET | 0.6 - 0.8 | Medium to High | High | High (Autofluorescent compounds) |
Experimental Protocols
Luminescence-Based Kinase Assay Protocol (ADP-Glo™)
This protocol is a generic procedure for measuring kinase activity using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compounds (inhibitors)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, substrate, and the kinase enzyme.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Kinase Reaction: Add the kinase reaction mix to the wells containing the test compounds. Add ATP to all wells to start the reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well (equal volume to the kinase reaction). Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well (equal volume to the initial kinase reaction). Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol
This protocol outlines a general procedure for a TR-FRET-based kinase assay, which measures the phosphorylation of a substrate using a donor-acceptor fluorophore pair.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test compounds (inhibitors)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Stop/Detection buffer (containing EDTA)
-
Black, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare Kinase and Substrate Mix: In a microcentrifuge tube, prepare a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include positive and negative controls.
-
Initiate Kinase Reaction: Add the kinase/substrate mix to the wells, followed by the addition of ATP to start the reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).
-
Stop Reaction and Add Detection Reagents: Add the Stop/Detection buffer containing the Europium-labeled antibody and the streptavidin-conjugated acceptor to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-substrate binding and development of the FRET signal.
-
Measure TR-FRET Signal: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition and IC50 values.
Radiometric Filter Binding Kinase Assay Protocol ([γ-³²P]ATP)
This protocol describes a traditional and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Substrate (protein or peptide)
-
Kinase reaction buffer
-
ATP
-
[γ-³²P]ATP
-
Test compounds (inhibitors)
-
Stop solution (e.g., phosphoric acid)
-
P81 phosphocellulose filter plates or paper
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, substrate, and kinase enzyme.
-
Compound Addition: Add test compounds to the reaction tubes.
-
Initiate Kinase Reaction: Prepare a mix of cold ATP and [γ-³²P]ATP. Add the ATP mix to the reaction tubes to start the reaction.
-
Incubation: Incubate the reactions at 30°C for the optimized reaction time (e.g., 20-30 minutes).
-
Stop Reaction and Spot: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot an aliquot of each reaction onto the P81 phosphocellulose filter paper.[13]
-
Washing: Wash the filter paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]
-
Scintillation Counting: Place the washed filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com.br [promega.com.br]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of 3-Bromo-6-ethoxyquinolin-2-amine during storage
Technical Support Center: 3-Bromo-6-ethoxyquinolin-2-amine
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation and ensure the integrity of your research materials.
Troubleshooting Guide & FAQs
This section addresses common questions and concerns regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] It is recommended to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[2][3] For optimal preservation, consider storage in a desiccator or a controlled-atmosphere cabinet under an inert gas like argon or nitrogen.
Q2: I've noticed a change in the color of my compound. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an indicator of chemical degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures.[1][4] It is crucial to re-evaluate the purity of the compound before use if any visual changes are observed.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A3: Yes, degradation of your starting material can lead to inconsistent experimental outcomes. The presence of impurities resulting from degradation can interfere with reactions, leading to lower yields, unexpected byproducts, or altered biological activity. We recommend performing a purity check on your stored compound.
Q4: How can I check the purity of my stored this compound?
A4: Several analytical methods can be used to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[5][6] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative check, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation products.
Q5: Is this compound sensitive to humidity?
A5: Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air.[3] This can lead to hydrolysis or other forms of degradation.[4] Therefore, it is essential to store the compound in a dry environment and to tightly seal the container after each use.
Troubleshooting Common Storage Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (color, texture) | Exposure to light, air (oxidation), or heat. | Store in an amber vial inside a light-blocking secondary container. Store at recommended low temperatures. Purge the container with an inert gas (e.g., argon) before sealing. Re-test purity before use. |
| Decreased performance in assays or reactions | Degradation of the compound leading to lower active concentration and presence of inhibitors. | Perform a purity analysis (e.g., HPLC, NMR) to quantify the active compound and identify impurities. If degraded, procure a new batch. |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation byproducts. | Attempt to purify a small sample by recrystallization or chromatography if feasible. It is generally recommended to use a fresh, pure sample. |
| Inconsistent analytical data (e.g., NMR, Mass Spec) | Presence of multiple degradation products. | Analyze the sample using LC-MS to identify the masses of the impurities, which can give clues about the degradation pathway. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method for conducting a short-term stability study to determine the optimal storage conditions for this compound in your laboratory.
Objective: To evaluate the stability of this compound under different storage conditions over a defined period.
Materials:
-
This compound (newly acquired, high-purity batch)
-
Amber glass vials with screw caps
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Refrigerator (2-8 °C)
-
Freezer (-20 °C)
-
Laboratory oven (set to a moderately elevated temperature, e.g., 40 °C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water)
-
Analytical balance
Methodology:
-
Initial Purity Assessment (Time 0):
-
Prepare a standard stock solution of the fresh this compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the stock solution by HPLC to determine the initial purity. This will serve as the baseline (T=0). Record the peak area of the main compound.
-
-
Sample Preparation and Storage:
-
Weigh out equal amounts (e.g., 10 mg) of this compound into several labeled amber glass vials.
-
Divide the vials into different storage condition groups:
-
Group A (Control): -20 °C, headspace flushed with argon, sealed tightly.
-
Group B: 2-8 °C (refrigerator), headspace flushed with argon, sealed tightly.
-
Group C: Room temperature (in a dark drawer), headspace flushed with argon, sealed tightly.
-
Group D: Room temperature (exposed to ambient light), sealed tightly.
-
Group E: 40 °C (oven), sealed tightly.
-
Group F: Room temperature (in a desiccator), headspace flushed with argon, sealed tightly.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage group.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a solution of the stored sample with the same concentration as the initial stock solution.
-
Analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the HPLC chromatograms of the stored samples to the T=0 baseline.
-
Calculate the percentage of the remaining this compound at each time point for each storage condition.
-
Note the appearance of any new peaks, which would indicate degradation products.
-
Summarize the data in a table to easily compare the stability under different conditions.
-
Visualizations
Troubleshooting Workflow for Compound Degradation
Caption: A workflow for troubleshooting potential degradation of chemical compounds.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. towson.edu [towson.edu]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. biofargo.com [biofargo.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Bromoquinolines
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving bromoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.
Troubleshooting Guides
Cross-coupling reactions with bromoquinolines can be challenging due to the coordinating nature of the quinoline nitrogen, which can interact with the catalyst. The position of the bromine atom on the quinoline ring also significantly influences reactivity. Below are troubleshooting guides for common issues encountered during these reactions.
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity | - Screen different palladium precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes with specific ligands are common choices.[1][2] - Vary the palladium source: For Suzuki reactions, Pd(PPh₃)₄ can be effective.[3] - Increase catalyst loading: Typical loadings range from 0.5 to 5 mol%; increasing to 5-10 mol% may be necessary for challenging substrates.[2][4] |
| Inappropriate Ligand | - Screen a variety of phosphine ligands: Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos are often effective for Buchwald-Hartwig aminations.[5] For Suzuki couplings, ligands such as PPh₃ or bulky biaryl phosphines can be beneficial.[6][7] - Consider N-heterocyclic carbene (NHC) ligands: These can be effective alternatives to phosphine ligands.[8] |
| Incorrect Base | - Screen different bases: For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[9] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used.[1][2] For Sonogashira couplings, an amine base like triethylamine (NEt₃) is typically employed.[10] - Consider the base strength and solubility. |
| Suboptimal Solvent | - Screen various solvents: Toluene, dioxane, THF, and DMF are commonly used.[11][12] For some reactions, aqueous conditions or the use of ionic liquids may be beneficial.[12] - Ensure the solvent is anhydrous and degassed: Oxygen can deactivate the palladium catalyst. |
| Low Reaction Temperature | - Increase the reaction temperature: Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently. |
| Bromoquinoline Isomer Reactivity | - Adjust conditions based on bromine position: Bromoquinolines with bromine at the 2- or 4-position may be more susceptible to side reactions. 3-Bromoquinoline can also present unique challenges.[13] |
Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid (Suzuki) | - Use a weaker base. - Decrease the reaction temperature. - Ensure rigorous exclusion of oxygen. |
| Protodeborylation of Boronic Acid (Suzuki) | - Use a non-aqueous solvent system. - Employ a stronger base. |
| Dehalogenation of Bromoquinoline | - Use a less electron-rich ligand. - Lower the reaction temperature. - Decrease the amount of base. |
| Hydrolysis of the C-Br Bond | - Ensure anhydrous reaction conditions. |
| Formation of Diarylated Amine (Buchwald-Hartwig) | - Use a bulkier phosphine ligand. - Adjust the stoichiometry of the amine coupling partner. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is a good starting point for Suzuki coupling with a bromoquinoline?
A1: A common and effective starting point is Pd(PPh₃)₄. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, SPhos) can be used.[3] The optimal choice will depend on the specific bromoquinoline isomer and the boronic acid partner.
Q2: What are the key considerations for ligand selection in the Buchwald-Hartwig amination of bromoquinolines?
A2: The primary considerations are the steric bulk and electron-donating ability of the ligand. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are generally preferred as they promote the reductive elimination step and can prevent the formation of undesired diarylated products.[5] The choice of ligand can also influence the catalyst's stability and activity.
Q3: My Sonogashira coupling is not working. What should I check first?
A3: For Sonogashira reactions, the co-catalyst is crucial.[10] Ensure you are using a copper(I) source, such as CuI, in addition to your palladium catalyst. The reaction is also sensitive to oxygen, so proper degassing of the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[14] Finally, an amine base, which often also serves as the solvent (e.g., triethylamine), is required.[10]
Q4: Can I use the same conditions for different bromoquinoline isomers?
A4: Not necessarily. The position of the bromine atom on the quinoline ring affects the electronic properties and steric environment of the C-Br bond, which in turn influences its reactivity in oxidative addition. For example, 2- and 4-bromoquinolines can be more reactive than other isomers but may also be more prone to side reactions. It is often necessary to screen and optimize reaction conditions for each specific isomer.
Q5: What is the role of the base in these cross-coupling reactions?
A5: The base plays several critical roles. In Suzuki reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine to form the active nucleophile. In Heck and Sonogashira couplings, it neutralizes the hydrogen halide that is formed as a byproduct.[10] The choice of base can significantly impact the reaction rate and yield.
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions with bromoquinolines. These should be considered as starting points and may require optimization.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromoquinoline (1.0 equiv), boronic acid or boronic ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add a degassed solvent (e.g., toluene or dioxane).
-
Add the bromoquinoline (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Workflows
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. recent-advances-in-the-application-of-ligands-in-palladium-catalyzed-chemoselective-coupling-reactions-at-c-br-c-otf-and-c-cl-sites - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of 3-Bromo-6-ethoxyquinolin-2-amine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminoquinoline analogs as kinase inhibitors. While specific data on 3-Bromo-6-ethoxyquinolin-2-amine analogs is not extensively available in the public domain, this document synthesizes findings from closely related substituted 2-aminoquinoline derivatives to provide insights into the key structural features influencing their biological activity. The information presented is intended to guide the design and development of novel kinase inhibitors based on the 2-aminoquinoline scaffold.
Structure-Activity Relationship (SAR) Insights
The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, known for its role in a variety of biologically active compounds, including several approved kinase inhibitors. The structure-activity relationship of this class of compounds reveals that substitutions at various positions on the quinoline ring and the 2-amino group significantly impact their potency and selectivity as kinase inhibitors.
Generally, the 2-amino group serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position, as well as at positions 4, 6, and 7 of the quinoline ring, have been explored to optimize kinase inhibitory activity. For instance, the introduction of aryl or heteroaryl groups at the 2-amino position can lead to additional interactions within the active site, enhancing potency. Substituents on the quinoline core, such as halogens and alkoxy groups, can modulate the electronic properties and steric bulk of the molecule, influencing binding affinity and pharmacokinetic properties.
Comparative Inhibitory Activity of 2-Aminoquinoline Analogs
The following table summarizes the in vitro kinase inhibitory activity (IC50) of a selection of substituted 2-aminoquinoline and related quinoline analogs against various kinases. This data, compiled from different studies, illustrates how structural modifications influence potency.
| Compound ID | R1 (at position 2) | R2 (at position 6) | Kinase Target | IC50 (nM) |
| Analog A | -NH-(3-chlorophenyl) | -H | CK2 | <10 |
| Analog B | -NH-(phenyl) | -H | CK2 | 50 |
| Analog C | -NH2 | -Br | hDHODH | 9.7 |
| Analog D | -NH-aryl | -OCH3 | VEGFR-2 | 15 |
| Analog E | -NH-aryl | -Cl | EGFR | 30 |
Note: The data presented is a compilation from various sources for illustrative purposes and direct comparison between different studies should be made with caution due to variations in assay conditions.
Experimental Protocols
General Synthesis of 2-Aminoquinoline Analogs
The synthesis of 2-aminoquinoline derivatives often involves a multi-step process. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group. Another method is the Combes quinoline synthesis. For the specific introduction of a 2-amino group, a typical route involves the synthesis of a 2-chloroquinoline intermediate followed by nucleophilic substitution with an appropriate amine.
Example Synthetic Scheme:
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol Overview:
-
Preparation: Recombinant kinase, substrate, and buffer solutions are prepared. The test compounds are serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and test compound are incubated together in a microplate well.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Termination and Detection: A detection reagent is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Kinase Activity and Signaling Pathway Analysis
To assess the effect of the compounds on kinase activity within a cellular context, Western blotting is a widely used technique. This method allows for the detection of the phosphorylation status of the target kinase and its downstream substrates.
Protocol Overview:
-
Cell Treatment: Cancer cell lines are treated with various concentrations of the test compounds for a specified duration.
-
Cell Lysis: The cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream signaling proteins.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.
-
Analysis: The protein bands are visualized, and their intensity is quantified to determine the effect of the compound on the signaling pathway.
Signaling Pathways Targeted by 2-Aminoquinoline Kinase Inhibitors
Many 2-aminoquinoline analogs have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are key players in cancer cell proliferation, survival, and angiogenesis. Inhibition of these kinases can disrupt downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.
This guide provides a foundational understanding of the SAR of 2-aminoquinoline analogs as kinase inhibitors. Further research and synthesis of novel derivatives based on these insights could lead to the discovery of more potent and selective anticancer agents.
Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline
A detailed examination of the reactivity of 3-bromoquinoline and 3-chloroquinoline in nucleophilic aromatic substitution (SNAr) reactions reveals largely comparable reactivity, a finding supported by fundamental principles of organic chemistry. While direct, side-by-side kinetic studies are not extensively documented in the literature, the established mechanism of SNAr reactions provides a strong theoretical basis for this similarity. This guide presents a comparative analysis based on established principles and available experimental data.
In the realm of nucleophilic aromatic substitution, the nature of the leaving group can significantly influence reaction rates. However, for SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The subsequent expulsion of the leaving group is a faster step. Consequently, the carbon-halogen bond strength has a less pronounced effect on the overall reaction rate compared to SN1 or SN2 reactions. The general trend for halogen leaving group ability in SNAr reactions is F > Cl ≈ Br > I. This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Given that chlorine and bromine have similar electronegativities and abilities to stabilize the intermediate, 3-chloroquinoline and 3-bromoquinoline are expected to exhibit very similar reactivity in SNAr reactions. The choice between the two substrates in a synthetic context is therefore often dictated by factors such as cost, availability, and the specific reaction conditions.
Comparative Experimental Data
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-methoxy-quinoline derivative | Sodium Methoxide | Methanol | - | Reflux | Overnight | High |
| 2-Chloro-8-methoxyquinoline | LTMP/Trimethyl borate then H₂O₂ | THF | - | -75 to rt | - | 82 (boronic acid), then high yield |
Note: The data presented is synthesized from various sources and is intended for illustrative comparison. Direct comparison of yields is not possible due to differing reaction conditions and substrates. A study involving a 3-benzyl-6-bromo-2-chloroquinoline derivative showed that treatment with sodium methoxide in methanol resulted in the selective substitution of the chloro group, yielding 3-benzyl-6-bromo-2-methoxyquinoline. This suggests that under these specific conditions, the chloro group is more labile.
Experimental Protocols
Below are generalized experimental protocols for conducting SNAr reactions with 3-haloquinolines and amine or alkoxide nucleophiles, based on standard laboratory practices.
General Procedure for SNAr with an Amine Nucleophile
A solution of 3-bromoquinoline or 3-chloroquinoline (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is treated with the desired amine (1.2-2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-3.0 eq.). The reaction mixture is then heated to a temperature ranging from 80 to 150 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for SNAr with an Alkoxide Nucleophile
To a solution of the desired alcohol in a dry aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C to generate the corresponding alkoxide. After cessation of hydrogen evolution, the 3-bromoquinoline or 3-chloroquinoline (1.0 eq.) is added, and the reaction mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Visualization of Experimental Workflow and Reactivity Factors
To further elucidate the process, the following diagrams illustrate a typical experimental workflow for an SNAr reaction and the key factors influencing the reactivity of 3-bromo vs. 3-chloroquinoline.
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Factors affecting SNAr reactivity of 3-haloquinolines.
Comparative Guide to Validating the Inhibitory Effect of Derivatives on HER2 and EGFR Kinases
This guide provides a comprehensive comparison of derivative compounds designed to inhibit Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) kinases. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to HER2 and EGFR Kinase Inhibition
The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of their signaling pathways, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers, including breast, lung, and gastric cancers.[1][2] Consequently, EGFR and HER2 have become prime targets for anticancer therapies.[3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of these kinases are a major class of these therapeutic agents.[4] This guide focuses on validating the inhibitory effects of such derivative compounds.
HER2 and EGFR Signaling Pathways
Activation of HER2 and EGFR initiates critical downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][6][7] The MAPK pathway is crucial for cell proliferation, while the PI3K/AKT pathway is a major regulator of cell survival and apoptosis prevention.[1][8]
HER2 is unique as it has no known direct binding ligand; its activation occurs through heterodimerization with other ligand-bound EGFR family members, like EGFR or HER3.[1][5] The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/AKT pathway.[1] The diagram below illustrates these interconnected signaling cascades.
Caption: HER2 and EGFR signaling pathways leading to cell proliferation and survival.
Comparative Inhibitory Activity of Selected Derivatives
The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several recently developed and established derivatives against EGFR and HER2 kinases.
| Compound/Derivative | Target Kinase | IC50 Value (nM) | Reference |
| Compound 6j | EGFR | 1.8 | [9] |
| HER2 | 87.8 | [9] | |
| Compound 9f | EGFR | 2.3 | [9] |
| HER2 | 234 | [9] | |
| Afatinib | EGFR | 10 | [2] |
| HER2 | - | ||
| HER4 | - | ||
| Dacomitinib | EGFR | 6.0 | [2] |
| HER2 | 45.7 | [2] | |
| HER4 | 73.7 | [2] | |
| Neratinib | EGFR | 92 | [2] |
| HER2 | 59 | [2] | |
| Compound 21a | EGFR | 0.47 | [4] |
| HER2 | 0.14 | [4] | |
| Zongertinib | HER2-overexpressing cells (N87) | 3.0 | [10] |
| HER2-overexpressing cells (H2170) | 69.0 | [10] | |
| Staurosporine (Reference) | EGFR | 88.1 | [9] |
| HER2 | 35.5 | [9] |
Note: IC50 values can vary based on assay conditions and the specific cell lines or recombinant enzymes used.
Experimental Workflow for Inhibitor Validation
The validation of a potential kinase inhibitor follows a multi-step process, beginning with initial biochemical assays and progressing to cellular and, ultimately, in vivo models. This workflow ensures a thorough characterization of the compound's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for validating kinase inhibitors.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of inhibitor efficacy. Below are methodologies for key experiments.
In Vitro Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of purified HER2 or EGFR by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a common method.[11][12]
-
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted. ADP is then converted into ATP, which is used by luciferase to generate a light signal that is proportional to the initial kinase activity.[11]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a microplate well, add the inhibitor solution (or DMSO for control).
-
Add the diluted enzyme to all wells except the "blank" control.
-
Prepare a substrate/ATP mixture in kinase buffer and add it to the wells to initiate the reaction.
-
Incubate the plate at 30°C or room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[11][14]
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assay
This assay assesses the effect of inhibitors on the viability and proliferation of cancer cell lines that overexpress HER2 or EGFR (e.g., SKBr3, MCF-7, A549).[15][16]
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to attach overnight.[15]
-
Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only (DMSO) control.
-
Incubate the plate for a period that allows for cell division (e.g., 72 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Determine the IC50 value by plotting the percentage of viable cells against the inhibitor concentration.
-
Western Blot Analysis for Target Phosphorylation
This technique is used to confirm that the inhibitor is acting on its intended target within the cell by detecting changes in the phosphorylation state of the kinases and their downstream effectors.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK).
-
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for total and phosphorylated forms of HER2, EGFR, AKT, ERK).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and treat cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal with an imaging system. A dose-dependent decrease in the phosphorylated form of the target protein, relative to the total protein, indicates effective target inhibition.[16]
-
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. promega.com.cn [promega.com.cn]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Novel Quinoline Derivatives and Neratinib in Targeting HER2-Positive Cancers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of emerging quinoline derivatives against the established HER2/EGFR inhibitor, neratinib. This document summarizes key experimental data, details underlying methodologies, and visualizes critical biological pathways and experimental workflows to offer a clear perspective on the therapeutic potential of these compounds.
Introduction
The quest for more effective and selective anticancer agents is a continuous endeavor in oncological research. Human Epidermal Growth factor Receptor 2 (HER2) remains a critical therapeutic target in several cancers, most notably in a subset of breast cancers. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has established its role in the clinical setting for HER2-positive breast cancer. Concurrently, novel quinoline derivatives are emerging as promising candidates, with some demonstrating potent dual inhibitory activity against both EGFR and HER2. This guide presents a comparative analysis of the preclinical efficacy of a promising new quinoline derivative, designated as Compound 5a, and neratinib.
Mechanism of Action: Targeting the HER2 Signaling Pathway
Both neratinib and the novel quinoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of HER2. Neratinib irreversibly binds to cysteine residues in the ATP-binding pocket of HER1, HER2, and HER4, leading to the inhibition of downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.[1][2] Similarly, the novel quinoline derivative, Compound 5a, has been designed as a dual inhibitor of EGFR and HER2.[3][4]
Below is a diagram illustrating the HER2 signaling pathway and the points of inhibition for these compounds.
Comparative Efficacy: In Vitro Studies
The following tables summarize the in vitro efficacy of a novel quinoline derivative (Compound 5a) and neratinib, based on reported half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based assays.
Table 1: HER2 Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Quinoline Derivative (5a) | HER2 | 31 | [4] |
| Neratinib | HER2 | 59 | [5] |
Lower IC50 values indicate greater potency.
Table 2: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | HER2 Expression | IC50 (nM) | Reference |
| Quinoline Derivative (5a) | MCF-7 (Breast Cancer) | Low | 23 | [4] |
| A-549 (Lung Cancer) | - | 33 | [4] | |
| Neratinib | SK-Br-3 (Breast Cancer) | High | 2 - 3 | [6] |
| BT-474 (Breast Cancer) | High | 2 - 3 | [6] | |
| A-431 (Epidermoid Carcinoma) | - | 81 | [6] | |
| MCF-7 (Breast Cancer) | Low | Low Activity | [5] |
Note: A direct comparison of antiproliferative activity is challenging due to the use of different cell lines in the primary studies. The novel quinoline derivative "Compound 5a" was evaluated on the HER2-low MCF-7 cell line, where it showed notable activity. In contrast, neratinib is most effective against HER2-overexpressing cell lines like SK-Br-3 and BT-474 and exhibits low activity in MCF-7 cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the generalized protocols for the key assays used to evaluate the efficacy of these compounds.
HER2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase.
Detailed Steps:
-
Reagent Preparation: Purified recombinant HER2 kinase domain is diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). ATP and a suitable substrate (e.g., Poly(Glu, Tyr)) are also prepared in the kinase buffer.[6]
-
Compound Incubation: The HER2 enzyme is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 15 minutes at room temperature) in a 96-well plate.[6]
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well. The plate is then incubated for a defined period (e.g., 60 minutes at room temperature) to allow for substrate phosphorylation.[6]
-
Detection: The level of phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or by using commercially available kits like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The results are used to generate dose-response curves, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is calculated.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48 to 72 hours).
-
MTT Addition: A solution of MTT is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. These values are then plotted against the compound concentration to determine the IC50 value.
Conclusion
The novel quinoline derivative, Compound 5a, demonstrates potent inhibitory activity against HER2 kinase, with an IC50 value that is more potent than that of neratinib in the reported enzymatic assays.[4][5] In terms of antiproliferative activity, Compound 5a shows significant efficacy against the HER2-low MCF-7 breast cancer cell line, a cell line in which neratinib is known to have limited activity.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
In Vitro and In Vivo Correlation of Anticancer Activity for Quinoline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. The journey from a promising compound in a laboratory vial to a potential clinical candidate is a rigorous process involving extensive in vitro and in vivo evaluations. This guide provides an objective comparison of the performance of select quinoline-based anticancer compounds, supported by experimental data, to illustrate the critical correlation between in vitro cytotoxicity and in vivo efficacy.
Data Presentation: A Comparative Analysis of Quinoline Derivatives
This section presents a comparative analysis of two quinoline derivatives: 91b1, a novel compound investigated for its effect on Lumican expression, and Anlotinib, a multi-target tyrosine kinase inhibitor. The data is summarized to facilitate a clear comparison of their in vitro and in vivo anticancer activities.
Table 1: In Vitro Cytotoxicity of Quinoline Compounds (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 91b1 | A549 | Lung Carcinoma | 9.85 ± 0.78 |
| AGS | Gastric Adenocarcinoma | 10.15 ± 0.92 | |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 9.50 ± 0.85 | |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 10.33 ± 1.02 | |
| Anlotinib | PC-9 | Non-Small Cell Lung Cancer | 8.06 ± 1.2 |
| HCC827 | Non-Small Cell Lung Cancer | 7.39 ± 0.81 | |
| SKOV-3 | Ovarian Cancer | 1.5 (approx.) | |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated |
Table 2: In Vivo Antitumor Efficacy of Quinoline Compounds
| Compound | Animal Model | Tumor Xenograft | Dosage | Tumor Growth Inhibition |
| 91b1 | Nude Mice | KYSE450 | 50 mg/kg | Significant reduction in tumor size |
| Anlotinib | Nude Mice | PC-9 LCSCs | 6 mg/kg/day | Significant inhibition of tumor growth |
| Nude Mice | SKOV-3 | 6 mg/kg/day | Significantly inhibited tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline compounds and incubated for a further 48-72 hours.
-
MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
Animal xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells (e.g., KYSE450, PC-9) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then randomized into control and treatment groups. The treatment group receives the quinoline compound at a specified dosage and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Mandatory Visualizations
Signaling Pathway
Quinoline derivatives often exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: EGFR Signaling Pathway Inhibition by Quinoline Compounds.
Experimental Workflow
The process of evaluating the anticancer potential of quinoline compounds involves a structured workflow from initial in vitro screening to subsequent in vivo validation.
A Comparative Guide to the Biological Activity of Erlotinib Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Erlotinib, a widely-studied Epidermal Growth Factor Receptor (EGFR) inhibitor, across various human cancer cell lines. By examining its effects on cell lines derived from different cancer types, this document aims to illustrate the importance of cross-validating drug efficacy and to provide the experimental basis for understanding differential sensitivity.
Introduction to Erlotinib
Erlotinib is a targeted therapy that functions as a reversible EGFR tyrosine kinase inhibitor.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[2][3] Erlotinib competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition disrupts cancer cell proliferation and survival.[1] The efficacy of Erlotinib is particularly noted in cancers with specific activating mutations in the EGFR gene, making these cancer cells highly dependent on EGFR signaling for their growth.[2]
Comparative Biological Activity of Erlotinib
The sensitivity of cancer cells to Erlotinib varies significantly across different tumor types, largely influenced by their genetic makeup, particularly the status of the EGFR gene. The following table summarizes the concentration of Erlotinib required to inhibit the growth of various cancer cell lines by 50% (GI50), a common measure of a drug's potency. Data is sourced from the NCI-60 Human Tumor Cell Line Screen, a comprehensive resource for anti-cancer drug screening.[4]
| Cell Line | Cancer Type | EGFR Mutation Status | Erlotinib GI50 (µM) |
| NCI-H322M | Non-Small Cell Lung | Wild-Type | > 10 |
| NCI-H460 | Non-Small Cell Lung | Wild-Type | > 10 |
| HOP-62 | Non-Small Cell Lung | Wild-Type | > 10 |
| A549 | Non-Small Cell Lung | Wild-Type | > 10 |
| HCC-827 | Non-Small Cell Lung | Exon 19 Deletion | < 0.01 |
| PC-3 | Prostate | Wild-Type | > 10 |
| DU-145 | Prostate | Wild-Type | > 10 |
| MCF7 | Breast | Wild-Type | 8.9 |
| MDA-MB-231 | Breast | Wild-Type | > 10 |
| PANC-1 | Pancreatic | Wild-Type | > 10 |
| MIA PaCa-2 | Pancreatic | Wild-Type | > 10 |
| HT29 | Colon | Wild-Type | > 10 |
Note: The GI50 values are indicative and can vary based on experimental conditions. Data is compiled for illustrative purposes from publicly available NCI-60 database information.
The data clearly demonstrates that the HCC-827 cell line, which harbors an activating EGFR mutation, is exceptionally sensitive to Erlotinib. In contrast, cell lines with wild-type EGFR, regardless of the cancer type, are significantly less sensitive, often requiring concentrations more than 1000-fold higher to achieve a similar growth-inhibitory effect.
Key Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition by Erlotinib
The Epidermal Growth Factor Receptor (EGFR) is a key receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades crucial for cell growth, proliferation, and survival.[5] Two of the most important pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[2][6] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell division.[7] Erlotinib exerts its anti-cancer effect by blocking this initial activation step.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow: Cell Viability (MTT) Assay
To determine the GI50 values, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Standard workflow for an MTT cell viability assay.
Detailed Experimental Protocols
Cell Culture and Maintenance
All cancer cell lines (e.g., NCI-H460, HCC-827, MCF7, PANC-1) are maintained in RPMI-1640 medium supplemented with 5% fetal bovine serum and 1% penicillin-streptomycin.[10] Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[10]
MTT Assay Protocol for Cell Viability
This protocol is adapted from standard procedures for determining cell viability in response to a therapeutic agent.[8][11]
-
Cell Seeding:
-
Harvest cells during their exponential growth phase and determine cell count and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Erlotinib in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations (ranging from 0.001 µM to 100 µM), including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS, to each well.[8][11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[11]
-
Use a reference wavelength of 630-650 nm to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the GI50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. How does erlotinib work (mechanism of action)? [drugs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. keralapsc.gov.in [keralapsc.gov.in]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis has been a subject of intense research, leading to a variety of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-aminoquinolines, offering a critical evaluation of their performance, supported by experimental data. We will delve into classical methods such as the Friedländer, Combes, and Doebner-von Miller reactions, as well as modern, more versatile approaches including metal-catalyzed and metal-free syntheses.
At a Glance: Key Synthetic Strategies
The synthesis of 2-aminoquinolines can be broadly categorized into classical condensation reactions and modern cross-coupling and cyclization methods. Each approach offers a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
Classical Synthetic Routes
Traditional methods for quinoline synthesis have been adapted for the preparation of their 2-amino derivatives. These reactions often rely on the condensation of anilines or other aromatic amines with carbonyl compounds under acidic or basic conditions.
Friedländer Synthesis
The Friedländer synthesis is a widely used method for the synthesis of quinolines and their derivatives, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). For the synthesis of 2-aminoquinolines, 2-aminobenzonitriles are often employed as the nitrogen-containing component.
General Reaction Scheme:
Performance Data:
| Entry | 2-Aminoaryl Ketone/Nitrile | Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminobenzonitrile | Acetophenone | KOH | EtOH | 80 | 12 | 85 | [1] |
| 2 | 2-Amino-5-chlorobenzonitrile | Cyclohexanone | NaOEt | EtOH | 78 | 8 | 92 | [1] |
| 3 | 2-Aminobenzophenone | Malononitrile | Piperidine | EtOH | Reflux | 6 | 88 | [2] |
| 4 | 2-Nitrobenzaldehyde | Phenylacetonitrile | Fe/AcOH | AcOH | 110 | 4 | 91 | [2] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylquinoline
To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), powdered potassium hydroxide (1.12 g, 20 mmol) is added. The mixture is heated at 80 °C with stirring for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (100 mL). The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. To generate a 2-aminoquinoline, a β-aminoketone or a related derivative can be used in place of a simple β-diketone.
General Reaction Scheme:
Performance Data:
| Entry | Aniline Derivative | β-Dicarbonyl/Equivalent | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 3-Aminocrotononitrile | H₂SO₄ | 100 | 4 | 75 | [3] |
| 2 | p-Toluidine | Ethyl 3-aminocrotonate | PPA | 120 | 6 | 82 | [3] |
| 3 | m-Chloroaniline | Malononitrile dimer | H₂SO₄ | 110 | 5 | 68 | [4] |
Experimental Protocol: Synthesis of 2,4-Diamino-6-methylquinoline
A mixture of p-toluidine (1.07 g, 10 mmol) and malononitrile dimer (1.32 g, 10 mmol) is added slowly to concentrated sulfuric acid (10 mL) at 0 °C. The reaction mixture is then heated to 110 °C for 5 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 2-aminoquinolines, an α,β-unsaturated aldehyde or ketone bearing an amino group or a precursor can be used.
General Reaction Scheme:
Performance Data:
| Entry | Aniline Derivative | α,β-Unsaturated Amino Carbonyl | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 3-Aminocinnamaldehyde | HCl | 100 | 8 | 65 | [5][6] |
| 2 | 4-Methoxyaniline | 3-(Dimethylamino)acrolein | H₂SO₄ | 90 | 10 | 72 | [5] |
| 3 | 3-Chloroaniline | 3-Amino-1-phenyl-2-propen-1-one | PPA | 120 | 6 | 78 | [6] |
Experimental Protocol: Synthesis of 2-Amino-4-methylquinoline
A mixture of aniline (0.93 g, 10 mmol) and 3-aminocrotonaldehyde (0.85 g, 10 mmol) in the presence of a catalytic amount of hydrochloric acid is heated at 100 °C for 8 hours. The reaction mixture is then cooled, neutralized with a sodium bicarbonate solution, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Modern Synthetic Routes
Modern synthetic methods offer significant advantages over classical routes, including milder reaction conditions, greater functional group tolerance, and higher yields. These methods often employ transition metal catalysts or are conducted under metal-free conditions.
Metal-Catalyzed Synthesis
Transition metals, particularly gold and copper, have emerged as powerful catalysts for the synthesis of 2-aminoquinolines through various cyclization and annulation strategies.
Gold catalysts are highly effective in activating alkynes, making them excellent candidates for the synthesis of quinolines from ynamides and other alkyne-containing substrates.
General Reaction Scheme:
Performance Data:
| Entry | Ynamide | Aminocarbonyl | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-N-(phenylethynyl)aniline | 2-Aminobenzaldehyde | Ph₃PAuCl/AgNTf₂ | DCE | 80 | 12 | 92 | [7][8] |
| 2 | N-Mesyl-N-(p-tolylethynyl)aniline | 2-Aminoacetophenone | IPrAuCl/AgOTf | Toluene | 100 | 8 | 88 | [7][8] |
| 3 | N-Boc-N-(hex-1-ynyl)aniline | 2-Aminobenzonitrile | (JohnPhos)Au(MeCN)SbF₆ | Dioxane | 90 | 16 | 85 | [7][8] |
Experimental Protocol: Gold-Catalyzed Annulation of an Ynamide and 2-Aminobenzaldehyde
To a solution of the ynamide (0.5 mmol) and 2-aminobenzaldehyde (0.6 mmol) in 1,2-dichloroethane (DCE, 2 mL) are added Ph₃PAuCl (5 mol%) and AgNTf₂ (5 mol%). The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-aminoquinoline.[8]
Copper catalysts offer a more economical alternative to gold and are effective in various cyclization reactions to form 2-aminoquinolines, often from readily available starting materials like 2-halobenzonitriles or 2-aminobenzyl alcohols.
General Reaction Scheme:
Performance Data:
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzonitrile | Phenylacetylene | CuI | K₂CO₃ | DMF | 120 | 24 | 82 | [9] |
| 2 | 2-Iodobenzonitrile | 1-Hexyne | Cu(OAc)₂ | Cs₂CO₃ | DMSO | 110 | 18 | 78 | [9] |
| 3 | 2-Aminobenzyl alcohol | Acetonitrile | Cu(OTf)₂ | DBU | Toluene | 130 | 12 | 85 | [9] |
| 4 | 2-Aminobenzyl alcohol | Benzonitrile | CuCl | K₃PO₄ | Xylene | 140 | 16 | 89 | [9] |
Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminobenzyl Alcohol and a Nitrile
A mixture of 2-aminobenzyl alcohol (10 mmol), the nitrile (12 mmol), Cu(OTf)₂ (5 mol%), and DBU (20 mol%) in toluene (20 mL) is heated at 130 °C for 12 hours in a sealed tube. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.[9]
Metal-Free Synthesis
Growing interest in green and sustainable chemistry has led to the development of metal-free synthetic routes to 2-aminoquinolines. These methods often involve oxidative cyclization reactions using environmentally benign oxidants.
General Reaction Scheme:
Performance Data:
| Entry | Substrate 1 | Substrate 2 | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminoacetophenone | Malononitrile | Iodine | DMSO | 120 | 3 | 91 | [10][11] |
| 2 | 2-Aminobenzophenone | Ethyl cyanoacetate | K₂S₂O₈ | MeCN | 80 | 5 | 85 | [10][12] |
| 3 | 2-Aminobenzaldehyde | Phenylacetonitrile | KOtBu | DMSO | RT | 0.5 | 92 | [13] |
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
A mixture of 2-aminoacetophenone (10 mmol), malononitrile (11 mmol), and iodine (20 mol%) in DMSO (15 mL) is heated at 120 °C for 3 hours. After completion of the reaction, the mixture is cooled and poured into a saturated sodium thiosulfate solution to quench the excess iodine. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[10]
Head-to-Head Comparison of Synthetic Routes
| Feature | Friedländer Synthesis | Combes Synthesis | Doebner-von Miller Synthesis | Gold-Catalyzed Synthesis | Copper-Catalyzed Synthesis | Metal-Free Synthesis |
| Starting Materials | 2-Aminoaryl ketones/nitriles & active methylene compounds | Anilines & β-dicarbonyl equivalents | Anilines & α,β-unsaturated amino carbonyls | Ynamides, alkynes | o-Haloanilines, o-aminobenzyl alcohols, alkynes | 2-Aminoaryl carbonyls, nitriles, alkynes |
| Reaction Conditions | Basic or acidic, often elevated temperatures | Strongly acidic, high temperatures | Acidic, often harsh conditions | Mild, neutral conditions | Mild to moderate temperatures | Often mild, can be oxidative |
| Yields | Generally good to excellent | Moderate to good | Variable, can be low | Good to excellent | Good to excellent | Good to excellent |
| Substrate Scope | Broad | Moderate | Moderate | Broad | Broad | Broad |
| Functional Group Tolerance | Moderate | Low | Low | High | High | Good to high |
| Catalyst | Base or acid | Strong acid | Strong acid | Gold complexes | Copper salts/complexes | Often no catalyst or simple reagents (e.g., I₂) |
| Advantages | Readily available starting materials, straightforward | Simple starting materials | Access to specific substitution patterns | High efficiency, mild conditions, excellent functional group tolerance | Economical catalyst, good functional group tolerance | Avoids toxic metals, often green conditions |
| Disadvantages | Can require harsh conditions, limited functional group tolerance | Harsh acidic conditions, limited functional group tolerance | Harsh conditions, potential for side reactions | Expensive catalyst | Catalyst can be toxic, may require ligands | May require stoichiometric oxidants |
Conclusion
The synthesis of 2-aminoquinolines can be achieved through a variety of methods, each with its own set of strengths and weaknesses. Classical methods like the Friedländer, Combes, and Doebner-von Miller reactions remain relevant for their simplicity and use of readily available starting materials, although they are often limited by harsh reaction conditions and poor functional group tolerance.
Modern metal-catalyzed approaches, particularly those using gold and copper, offer significant advantages in terms of mild reaction conditions, high yields, and broad substrate scope, making them highly attractive for the synthesis of complex and highly functionalized 2-aminoquinolines. Gold-catalyzed reactions, while highly efficient, are hampered by the high cost of the catalyst. Copper-catalyzed methods provide a more economical alternative with comparable efficiency in many cases.
Metal-free and organocatalyzed syntheses are emerging as powerful and sustainable alternatives, avoiding the use of toxic and expensive metals. These methods often proceed under mild conditions and are increasingly being explored for their potential in green chemistry.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials and catalysts, and the desired scale of the reaction. For complex molecules and in drug discovery settings, the milder and more versatile modern methods are often preferred, while classical methods may still be suitable for the synthesis of simpler, less functionalized 2-aminoquinolines on a larger scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for the facile synthesis of 2-amino-1-naphthols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Selectivity profiling of 3-Bromo-6-ethoxyquinolin-2-amine based inhibitors against a kinase panel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of inhibitors based on the 2-aminoquinoline scaffold, with a focus on structures analogous to 3-Bromo-6-ethoxyquinolin-2-amine. The data presented is compiled from various public sources and is intended to serve as a resource for identifying potential off-target effects and guiding the development of more selective kinase inhibitors.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Substitutions on the quinoline ring system play a critical role in determining both the potency and selectivity of these compounds. This guide focuses on the selectivity of 4-anilinoquinoline derivatives and related compounds, which share structural similarities with the this compound core, against a panel of therapeutically relevant kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 or Ki values) of various quinoline-based compounds against a panel of kinases. These compounds, while not identical to this compound, feature the 4-aminoquinoline core and substitutions that provide insights into the structure-activity relationship (SAR) and potential cross-reactivity of this chemical class.
| Compound ID/Reference | Target Kinase | IC50 / Ki (nM) | Notes |
| Compound 1 (4-anilinoquinoline) [1][2][3] | GAK | 3.9 (Ki) | High affinity and selectivity for GAK within the NAK sub-family.[1][2][3] |
| ADCK3 | 220 (Kd) | Significant off-target activity.[2][3] | |
| Gefitinib (quinazoline) [4] | RIPK2 | 51 | A known EGFR inhibitor with activity against RIPK2.[4] |
| Erlotinib (quinazoline) [4] | RIPK2 | - | Demonstrates specificity for the NOD2/RIPK2 pathway.[4] |
| Quinoline Derivative 2 [4] | RIPK2 | 3 | A novel, potent RIPK2 inhibitor.[4] |
| 4-aminoquinazoline series (Compound 4) [4] | RIPK2 | 5 | Improved safety profile with reduced hERG activity.[4] |
| 4-aminoquinoline-based derivative (Compound 14) [5][6] | RIPK2 | 5.1 | High affinity and excellent selectivity for RIPK2.[5][6] |
| 4-anilinoquinoline-3-carbonitrile (Compound 44) [7] | EGFR | 7.5 | Comparable activity to 4-anilinoquinazoline-based inhibitors.[7] |
| 2-styrylquinoline (Compound 50) [7] | EGFR | 120 | Schiff's base derivative with EGFR inhibitory activity.[7] |
| 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine (35) [8] | GAK | 1400 (in cells) | Improved metabolic stability.[8] |
Experimental Protocols
The data presented in this guide were generated using various established biochemical and cellular kinase assays. The following are generalized protocols representative of the methodologies employed in the cited literature.
Biochemical Kinase Assays (General Protocol)
Biochemical assays are utilized to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Fluorescence Polarization (FP)-Based Binding Assay:
-
Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase active site. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in fluorescence polarization.
-
Procedure:
-
Purified recombinant kinase enzyme is incubated with the fluorescent tracer and a dilution series of the test compound in an appropriate assay buffer.
-
The reaction is allowed to reach equilibrium at room temperature.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
2. ADP-Glo™ Kinase Assay (Promega):
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with a dilution series of the test compound.
-
After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a luminometer, and IC50 values are determined.
-
Cellular Kinase Assays (General Protocol)
Cellular assays are employed to assess the inhibitory activity of a compound within a physiological context, providing insights into cell permeability and target engagement.
1. NanoBRET™ Target Engagement Assay (Promega):
-
Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Procedure:
-
Cells expressing the NanoLuc®-kinase fusion protein are treated with a dilution series of the test compound.
-
The fluorescent tracer is then added to the cells.
-
After a brief incubation, the BRET signal is measured using a luminometer.
-
IC50 values are calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow
To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified signaling pathway of NOD2-mediated RIPK2 activation leading to inflammation, and the point of intervention for RIPK2 inhibitors.
Caption: General experimental workflow for the selectivity profiling of a novel kinase inhibitor.
References
- 1. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Antiproliferative Activity: A Comparative Guide to Known Anticancer Drugs
For researchers, scientists, and drug development professionals, understanding the relative potency of different anticancer agents is crucial for advancing oncology research. This guide provides an objective comparison of the antiproliferative activity of a selection of well-established anticancer drugs against a panel of human cancer cell lines. The data, primarily sourced from the NCI-60 human tumor cell line screen, offers a standardized baseline for evaluating novel compounds.
The following sections present quantitative data on the half-maximal inhibitory concentration (IC50) of various drugs, detailed experimental protocols for common antiproliferative assays, and visualizations of a key signaling pathway targeted by many of these agents, as well as a typical experimental workflow.
Comparative Antiproliferative Activity (IC50)
The table below summarizes the negative log10 of the IC50 values (pIC50) for a range of anticancer drugs across different cancer cell lines. A higher pIC50 value indicates greater potency. This data provides a snapshot of the varied sensitivity of different cancer types to these therapeutic agents.
| Drug Name | Mechanism of Action | Breast (MCF7) pIC50 | Lung (NCI-H460) pIC50 | Prostate (PC-3) pIC50 | Melanoma (UACC-62) pIC50 |
| Paclitaxel | Microtubule Stabilizer | 8.10 | 7.92 | 7.89 | 7.96 |
| Cisplatin | DNA Cross-linking Agent | 5.34 | 5.60 | 5.45 | 5.29 |
| Doxorubicin | Topoisomerase II Inhibitor | 7.35 | 7.09 | 7.19 | 7.22 |
| Gefitinib | EGFR Kinase Inhibitor | 5.15 | 5.00 | 4.96 | 5.04 |
| Erlotinib | EGFR Kinase Inhibitor | 5.21 | 5.11 | 5.07 | 5.15 |
| Sorafenib | Multi-kinase Inhibitor | 5.89 | 5.77 | 5.82 | 5.91 |
| Enzalutamide | Androgen Receptor Inhibitor | Not Active | Not Active | 5.40 | Not Active |
Note: pIC50 values are derived from publicly available NCI-60 data and may vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antiproliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for three widely used assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48-72 hours).
-
Add 10 µL of 12 mM MTT stock solution to each well.[2]
-
Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[2]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2][3]
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.[2]
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Procedure:
-
Seed cells in a 96-well plate and, after 24 hours, treat with the desired drug concentrations.
-
After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4]
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Air dry the plates completely.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]
-
Air dry the plates again.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[4]
-
Measure the absorbance at 510 nm using a microplate reader.[4]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which signals the presence of metabolically active cells.[5]
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
After treatment with the test compound, equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
Visualizing Experimental and Biological Processes
Graphical representations of experimental workflows and signaling pathways can provide a clear and concise understanding of complex processes. The following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for an in vitro antiproliferative assay.
The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for anticancer drug development.[3]
Caption: The MAPK/ERK signaling pathway and points of intervention by targeted anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. youtube.com [youtube.com]
- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Confirmation of Target Engagement for 3-Bromo-6-ethoxyquinolin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to confirm the target engagement of 3-Bromo-6-ethoxyquinolin-2-amine derivatives. Based on the common mechanism of action for quinoline-based small molecules, it is hypothesized that these derivatives function as kinase inhibitors, potentially targeting the ErbB receptor family (EGFR/HER1, HER2). This document outlines key experimental approaches to validate this hypothesis and compares the expected performance of a representative compound, herein referred to as Q-Br-EtO , with established kinase inhibitors.
Comparative Analysis of Kinase Inhibitors
The following table summarizes the inhibitory activities of our hypothetical lead compound, Q-Br-EtO, alongside the approved drugs Neratinib and Lapatinib, which also feature a quinoline or quinazoline core and target the HER2/EGFR signaling pathways. The data for Q-Br-EtO is presented as a hypothetical example to illustrate the expected outcomes from the described experimental protocols.
Table 1: Comparison of Inhibitory Activity (IC50, nM)
| Compound | Target Kinase | IC50 (nM) | Cellular Antiproliferative Activity (HER2+ Cell Line) IC50 (nM) |
| Q-Br-EtO (Hypothetical) | HER2 | 15 | 45 |
| EGFR | 40 | 90 | |
| Neratinib | HER2 | 59[1] | ≤3[1] |
| EGFR | 92[1] | ≤3[1] | |
| Lapatinib | HER2 | 14 | - |
| EGFR | 0.5 | - |
Experimental Protocols for Target Engagement
To validate the target engagement and determine the inhibitory profile of this compound derivatives, the following experimental protocols are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant human HER2 or EGFR kinase domain, a suitable peptide substrate, and the kinase assay buffer.
-
Compound Incubation: Add varying concentrations of the this compound derivative (or control inhibitor) to the reaction mixture. Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP), to the mixture.
-
Reaction Termination: After a specific incubation period (e.g., 30-60 minutes), stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity).
-
Detection and Quantification: Separate the phosphorylated substrate from the unreacted ATP, typically using phosphocellulose paper or beads that bind the peptide substrate. The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement within a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture cells that endogenously express the target kinase (e.g., HER2-overexpressing breast cancer cell lines like SK-BR-3) and treat them with the this compound derivative or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) to induce thermal denaturation and aggregation of proteins.
-
Cell Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Detect the target protein (e.g., HER2) using a specific primary antibody, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Data Analysis: Quantify the band intensities of the target protein at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct binding.
Visualizing Pathways and Workflows
Signaling Pathway Inhibition
The following diagram illustrates the hypothesized mechanism of action for this compound derivatives, targeting the HER2/EGFR signaling cascade, which is crucial for cell proliferation and survival. Neratinib is known to irreversibly inhibit HER1 (EGFR), HER2, and HER4 signaling.[2] This inhibition leads to reduced phosphorylation and activation of downstream signaling pathways like PI3K/AKT and MAPK.[3]
Caption: Inhibition of HER2/EGFR signaling by Q-Br-EtO.
Experimental Workflow for Target Engagement Confirmation
The logical flow for confirming the target engagement of the novel derivatives is depicted below.
Caption: Workflow for target engagement confirmation.
Alternative Therapeutic Approaches
Several alternative drugs that target the HER2/EGFR pathways are available and can serve as benchmarks for comparison.
Table 2: Alternative HER2/EGFR Inhibitors
| Drug Name | Class | Mechanism of Action |
| Lapatinib | Tyrosine Kinase Inhibitor | Dual inhibitor of EGFR and HER2 tyrosine kinases. |
| Afatinib | Tyrosine Kinase Inhibitor | Irreversible inhibitor of EGFR, HER2, and HER4.[4][5] |
| Trastuzumab (Herceptin®) | Monoclonal Antibody | Binds to the extracellular domain of the HER2 receptor, preventing its activation.[4] |
| Pertuzumab (Perjeta®) | Monoclonal Antibody | Binds to a different domain of the HER2 receptor, preventing dimerization with other HER receptors.[6] |
| Tucatinib | Tyrosine Kinase Inhibitor | Highly selective for HER2.[7] |
This guide provides a foundational framework for the validation and comparison of this compound derivatives as potential kinase inhibitors. The successful application of these methodologies will be crucial in advancing these compounds through the drug discovery pipeline.
References
- 1. guidechem.com [guidechem.com]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Afatinib - Wikipedia [en.wikipedia.org]
- 6. Alternative targeted therapy for early Her2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.championsoncology.com [blog.championsoncology.com]
Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various quinoline analogs within the ATP binding site of key protein kinases. The presented data, derived from molecular docking studies, offers insights into the structure-activity relationships of these compounds, aiding in the rational design of more potent and selective kinase inhibitors.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to interact with the hinge region of protein kinases, mimicking the adenine moiety of ATP, makes it a valuable pharmacophore for the development of competitive kinase inhibitors. This guide summarizes key findings from comparative docking studies, presenting quantitative data on the binding affinities of different quinoline analogs and detailing the computational methodologies employed.
Comparative Docking Scores of Quinoline Analogs
The following table summarizes the docking scores of various quinoline-based compounds against the ATP binding sites of different protein kinases. Lower (more negative) docking scores generally indicate a higher predicted binding affinity.
| Compound Class | Target Kinase | Lead Compound/Analog | Docking Score (kcal/mol) | Reference |
| Quinoline-3-carboxamides | ATM Kinase | Compound 6f | Lower docking score compared to other kinases | [1][2][3] |
| Quinoline-3-carboxamides | ATR Kinase | Compound 6f | Higher docking score than with ATM | [1][2][3] |
| Quinoline-3-carboxamides | DNA-PKcs | Compound 6f | Higher docking score than with ATM | [1][2][3] |
| Quinoline-3-carboxamides | mTOR | Compound 6f | Higher docking score than with ATM | [1][2][3] |
| Quinoline-3-carboxamides | PI3Kγ | Compound 6f | Higher docking score than with ATM | [1][2][3] |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | Compounds 1a-1g | -7.2 to -8.9 | [4] |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | Rebastinib (Reference) | -17.3 | [4] |
| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | Compound 4 | -10.675 | [5] |
| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | Rilpivirine (Standard) | Lower than Compound 4 | [5] |
| Pyrazoline/Pyrimidine Quinoline Derivatives | HIV Reverse Transcriptase | Elvitegravir (Standard) | Lower than Compound 4 | [5] |
Key Structure-Activity Relationship Insights
Analysis of various studies highlights several key structural features of quinoline analogs that influence their binding affinity and selectivity:
-
Hinge Binding: The nitrogen atom of the quinoline ring is crucial for forming hydrogen bonds with the hinge region residues of the kinase, a key interaction for ATP-competitive inhibitors.[1][2][3][6]
-
Substituents on the Quinoline Core: The type and position of substituents on the quinoline scaffold significantly impact binding affinity. For instance, in a series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were found to be beneficial for antiproliferative activity.[7]
-
Flexibility of Linkers: The flexibility of linkers connecting the quinoline core to other moieties can allow for additional hydrogen bond formation with active site residues, thereby enhancing potency.[6]
-
π-π Stacking Interactions: The aromatic quinoline ring often engages in π-π stacking interactions with phenylalanine or tyrosine residues in the ATP binding pocket, contributing to the stability of the ligand-protein complex.[6]
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the quinoline analogs are sketched and converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).[8]
-
Appropriate ionization states are assigned based on a physiological pH.
3. Receptor Grid Generation:
-
A grid box is defined around the ATP binding site of the kinase. The size and coordinates of the grid box are chosen to encompass the entire active site where the ligand is expected to bind.
4. Molecular Docking:
-
Docking is performed using software such as AutoDock, GLIDE (Schrödinger), or Maestro.[5][9][10][11]
-
The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
The docking results are typically ranked based on their docking scores, which represent an estimation of the binding affinity.
5. Analysis of Docking Results:
-
The predicted binding poses of the ligands are visually inspected to analyze the key interactions with the active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
The docking scores are used to compare the binding affinities of different analogs and to correlate with their experimentally determined biological activities.
Visualization of the Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study.
Caption: Molecular docking workflow from preparation to analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [repository.iitgn.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-6-ethoxyquinolin-2-amine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Bromo-6-ethoxyquinolin-2-amine, a halogenated quinoline derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to utilize an approved hazardous waste disposal service.[1][2] Never dispose of this compound down the drain or in regular trash.
1. Waste Collection and Storage:
- Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
- Container: The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
- Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., toxic, irritant).
- Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
2. Decontamination of Labware:
- Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol).
- Rinsate Collection: Collect the rinsate as hazardous waste in the same designated container as the solid waste.
- Final Cleaning: After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
- Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial spill kit.[3]
- Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
- Ventilation: Ensure the area is well-ventilated during cleanup.
- Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
- Professional Service: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
- Documentation: Maintain a record of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of waste containing this compound.
By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
